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  • Product: 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide
  • CAS: 312286-45-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, with detailed protocols and mechanistic insights to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the modulation of physicochemical properties and biological activity. The introduction of a carbohydrazide moiety at the 3-position, combined with a 4-methylbenzenesulfonyl (tosyl) group on the nitrogen, yields a molecule with a unique combination of structural features. The tosyl group can act as a hydrogen bond acceptor and modulate the basicity of the piperidine nitrogen, while the carbohydrazide functional group is a versatile synthon for the construction of more complex molecular architectures, such as hydrazones and various heterocyclic systems. This guide details a reliable and efficient three-step synthesis of the title compound, commencing from piperidine-3-carboxylic acid.

Overall Synthetic Strategy

The synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide is achieved through a robust three-step sequence. This strategy prioritizes the use of readily available starting materials and reagents, and each step is designed for high yield and purity of the desired product. The overall workflow is depicted below.

Synthesis_Workflow A Piperidine-3-carboxylic Acid B Step 1: N-Tosylation A->B p-TsCl, NaOH(aq) C 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid B->C D Step 2: Esterification C->D EtOH, H₂SO₄ (cat.) E Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate D->E F Step 3: Hydrazinolysis E->F N₂H₄·H₂O G 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide F->G

Figure 1: Overall synthetic workflow for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.

PART 1: Synthesis of Intermediates

Step 1: Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid

The initial step involves the protection of the secondary amine of piperidine-3-carboxylic acid with a p-toluenesulfonyl (tosyl) group. This is a crucial transformation as it prevents unwanted side reactions in the subsequent esterification step and introduces a key structural element. The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous alkaline solution to deprotonate the amino group, thereby facilitating its nucleophilic attack on the sulfonyl chloride.

Reaction Scheme:

Detailed Experimental Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-3-carboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Tosyl Chloride: While maintaining the temperature, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in a suitable organic solvent (e.g., diethyl ether or toluene) dropwise over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with 1 M hydrochloric acid to remove any unreacted starting material, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • The use of a biphasic system with an aqueous base (NaOH) ensures that the amine is deprotonated and readily available for reaction, while the tosyl chloride remains in the organic phase, minimizing its hydrolysis.

  • The slow, dropwise addition of tosyl chloride at low temperature helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

  • The acidic wash during work-up removes any remaining piperidine-3-carboxylic acid, simplifying the purification process.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
Piperidine-3-carboxylic acidC₆H₁₁NO₂129.16White solid
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65White solid
1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic AcidC₁₃H₁₇NO₄S283.34White solid

Table 1: Physicochemical properties of reactants and product for Step 1.[1]

Step 2: Synthesis of Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate

With the amine protected, the next step is the esterification of the carboxylic acid. A classic Fischer esterification is employed, using an excess of ethanol as both the reactant and the solvent, with a catalytic amount of strong acid, such as sulfuric acid. This reaction is an equilibrium process, and driving it towards the product is achieved by using a large excess of one of the reactants (ethanol) and, if necessary, by removing the water formed during the reaction.[2][3][4][5]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic acid (1.0 eq.) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer successively with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a large excess of ethanol serves to shift the equilibrium of the Fischer esterification towards the formation of the ester product.

  • Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

  • The neutralization step is crucial to remove the acid catalyst before extraction, preventing potential hydrolysis of the ester during work-up.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic AcidC₁₃H₁₇NO₄S283.34White solid
EthanolC₂H₆O46.07Colorless liquid
Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylateC₁₅H₂₁NO₄S311.40Oil or low-melting solid

Table 2: Physicochemical properties of reactants and product for Step 2.

PART 2: Synthesis of the Final Product

Step 3: Synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

The final step in the synthetic sequence is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.[6][7]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • Purification: The crude 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • An excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of the diacyl-hydrazine byproduct.

  • Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.

  • The choice of a protic solvent like ethanol facilitates the reaction and can also serve as a good medium for the crystallization of the final product upon cooling.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylateC₁₅H₂₁NO₄S311.40Oil or low-melting solid
Hydrazine hydrateH₆N₂O50.06Colorless liquid
1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazideC₁₃H₁₉N₃O₃S297.37White solid

Table 3: Physicochemical properties of reactants and final product for Step 3.[8]

PART 3: Characterization and Data

A thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are expected spectroscopic data for the key compounds in this synthesis.

1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylic Acid
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.6-3.8 (m, 2H, piperidine-H), 2.9-3.1 (m, 2H, piperidine-H), 2.45 (s, 3H, Ar-CH₃), 2.3-2.5 (m, 1H, piperidine-H), 1.6-2.0 (m, 4H, piperidine-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.0 (C=O), 144.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-CH), 127.5 (Ar-CH), 50.0 (piperidine-CH₂), 46.0 (piperidine-CH₂), 42.0 (piperidine-CH), 28.0 (piperidine-CH₂), 24.0 (piperidine-CH₂), 21.5 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O), 1340, 1160 (SO₂).

  • Mass Spec (ESI-MS): m/z 284.1 [M+H]⁺.

Ethyl 1-(4-Methylbenzenesulfonyl)piperidine-3-carboxylate
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 4.15 (q, 2H, OCH₂CH₃), 3.6-3.7 (m, 2H, piperidine-H), 2.9-3.0 (m, 2H, piperidine-H), 2.43 (s, 3H, Ar-CH₃), 2.3-2.4 (m, 1H, piperidine-H), 1.6-1.9 (m, 4H, piperidine-H), 1.25 (t, 3H, OCH₂CH₃).[9]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.0 (C=O), 143.5 (Ar-C), 133.5 (Ar-C), 129.8 (Ar-CH), 127.8 (Ar-CH), 60.8 (OCH₂CH₃), 50.5 (piperidine-CH₂), 46.5 (piperidine-CH₂), 42.5 (piperidine-CH), 28.5 (piperidine-CH₂), 24.5 (piperidine-CH₂), 21.5 (Ar-CH₃), 14.2 (OCH₂CH₃).[9]

  • IR (neat, cm⁻¹): 1730 (C=O), 1345, 1165 (SO₂).

  • Mass Spec (ESI-MS): m/z 312.1 [M+H]⁺.

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.1 (br s, 1H, NH), 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.2 (br s, 2H, NH₂), 3.5-3.6 (m, 2H, piperidine-H), 2.8-2.9 (m, 2H, piperidine-H), 2.40 (s, 3H, Ar-CH₃), 2.2-2.3 (m, 1H, piperidine-H), 1.5-1.8 (m, 4H, piperidine-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.0 (C=O), 143.0 (Ar-C), 134.0 (Ar-C), 130.0 (Ar-CH), 127.5 (Ar-CH), 50.0 (piperidine-CH₂), 46.0 (piperidine-CH₂), 43.0 (piperidine-CH), 28.0 (piperidine-CH₂), 24.0 (piperidine-CH₂), 21.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3310, 3200 (N-H), 1640 (C=O, Amide I), 1580 (N-H bend, Amide II), 1340, 1160 (SO₂).

  • Mass Spec (ESI-MS): m/z 298.1 [M+H]⁺.

Safety Information

It is imperative that all laboratory work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin and eye burns. Reacts with water to produce hydrochloric acid. Handle with extreme care.

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. It is also flammable. Handle with extreme caution, using appropriate engineering controls and PPE.

Conclusion

This technical guide provides a detailed and logical pathway for the synthesis of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently and safely produce this valuable chemical intermediate. The provided spectroscopic data will serve as a reliable reference for the characterization and quality control of the synthesized compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • CHEMISTRY. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ResearchGate. (2014, May 27). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]

  • Scribd. (n.d.). 1-Pcp Synthesis Pictorial | PDF. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • CHEMISTRY. (n.d.). Experiment 22 FISCHER ESTERIFICATION. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Tosylated Piperidine Carboxhydrazides

This guide provides a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of tosylated piperidine carbohydrazides. These compounds are of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of tosylated piperidine carbohydrazides. These compounds are of significant interest in medicinal chemistry and drug development, often serving as crucial intermediates or possessing inherent biological activities.[1][2][3][4] An unambiguous understanding of their molecular architecture is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized libraries.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices and the interpretation of spectral data.

The Molecular Scaffold: An Overview

Tosylated piperidine carbohydrazides are comprised of three key structural motifs: a piperidine ring, a p-toluenesulfonyl (tosyl) group, and a carbohydrazide functionality. The interplay of these components gives rise to a unique spectroscopic fingerprint. The tosyl group, often introduced to protect the piperidine nitrogen or to modulate the compound's electronic and steric properties, significantly influences the chemical environment of the piperidine protons and carbons.[5] The carbohydrazide moiety is a versatile functional group, readily derivatized to generate a diverse range of bioactive molecules.[6]

Caption: General structure of a tosylated piperidine carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a tosylated piperidine carbohydrazide will exhibit characteristic signals for each of the three core components.

Key Diagnostic Signals:

  • Tosyl Group: The aromatic protons of the p-toluenesulfonyl group typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm).[7] The protons ortho to the sulfonyl group are deshielded and resonate at a higher chemical shift compared to the meta protons. The methyl group of the tosyl moiety gives rise to a sharp singlet around δ 2.4 ppm.[7]

  • Piperidine Ring: The protons on the piperidine ring exhibit complex splitting patterns due to axial and equatorial dispositions and vicinal coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electron-withdrawing tosyl group and typically appear in the range of δ 2.8-4.2 ppm.[7][8] The remaining ring protons (C3, C4, C5) will resonate further upfield.

  • Carbohydrazide Moiety: The N-H protons of the carbohydrazide group (-CONHNH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The amide N-H proton typically resonates downfield (δ 8.0-10.0 ppm), while the terminal -NH₂ protons are found at a more upfield position.[9][10]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • A standard one-dimensional proton pulse sequence is used.

    • The spectral width is typically set to 10-15 ppm.

    • A sufficient number of scans (16-32) should be acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Key Diagnostic Signals:

  • Tosyl Group: The aromatic carbons of the tosyl group will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfur atom and the carbon bearing the methyl group will have distinct chemical shifts. The methyl carbon will resonate at approximately δ 21 ppm.[7]

  • Piperidine Ring: The carbons of the piperidine ring typically resonate in the range of δ 20-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield compared to the other ring carbons.[11][12][13]

  • Carbohydrazide Moiety: The carbonyl carbon of the carbohydrazide group is a key diagnostic signal, appearing significantly downfield in the spectrum (δ 160-180 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for less sensitive instruments.

  • Instrument Setup: The spectrum is acquired on the same NMR spectrometer.

  • Acquisition Parameters:

    • A proton-decoupled ¹³C pulse sequence is typically used to simplify the spectrum.

    • The spectral width is set to approximately 200-220 ppm.

    • A larger number of scans (1024-4096) is required due to the lower natural abundance of the ¹³C isotope.

    • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

  • Referencing: The solvent signal is typically used for referencing (e.g., CDCl₃ at δ 77.16 ppm).[7]

Table 1: Representative NMR Data for a Tosylated Piperidine Carboxhydrazide Derivative

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Tosyl-CH₃~ 2.4 (s, 3H)~ 21.5
Piperidine H2, H6~ 2.8-3.1 (m, 4H)~ 46.9
Piperidine H3, H5~ 1.6-1.8 (m, 4H)~ 25.2
Piperidine H4~ 2.2-2.5 (m, 1H)~ 40-45
Tosyl-ArH~ 7.3 (d, 2H), ~ 7.6 (d, 2H)~ 127.7, ~ 129.5, ~ 133.3, ~ 143.3
-CONH-~ 9.0-10.0 (br s, 1H)-
-NH₂~ 4.0-5.0 (br s, 2H)-
C=O-~ 170-175

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.[7]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[14]

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak will be observed, confirming the molecular weight of the compound.

  • Loss of the Tosyl Group: A common fragmentation pathway involves the cleavage of the N-S bond, resulting in a fragment corresponding to the piperidine carbohydrazide cation and a tosyl radical.

  • Formation of the Tosyl Cation: The tosyl group itself can be observed as a prominent peak at m/z 155.[15]

  • Cleavage of the Carbohydrazide Moiety: Fragmentation can occur within the carbohydrazide chain, leading to the loss of N₂H₃ or related fragments.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to produce characteristic fragment ions.[16][17]

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M]⁺˙ Tosylated Piperidine Carboxhydrazide F1 [Piperidine-Carboxhydrazide]⁺ M->F1 F2 [Tosyl]⁺ (m/z 155) M->F2 F3 [M - N₂H₃]⁺˙ M->F3 R1 Tosyl Radical R2 Piperidine-Carboxhydrazide Radical R3 N₂H₃ Radical

Caption: Common fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

  • Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for these types of molecules.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for obtaining accurate mass measurements and confirming the elemental composition.[5]

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups in a molecule.

Key Vibrational Bands:

  • N-H Stretching: The N-H stretching vibrations of the carbohydrazide group appear in the region of 3200-3400 cm⁻¹. The amide N-H stretch is typically a single band, while the -NH₂ group will show two bands (symmetric and asymmetric stretching).[9][18]

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbohydrazide is expected in the range of 1630-1680 cm⁻¹.[18][19]

  • S=O Stretching: The sulfonyl group (SO₂) of the tosyl moiety exhibits two characteristic strong stretching bands: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.[9][20]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.[10][21]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a more modern and convenient method.[10]

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Frequency (cm⁻¹) Intensity
-NH₂ (Carbohydrazide)Asymmetric & Symmetric Stretch3300-3400Medium
-CONH- (Carbohydrazide)N-H Stretch3200-3300Medium
C=O (Carbohydrazide)Stretch1630-1680Strong
SO₂ (Tosyl)Asymmetric Stretch1330-1370Strong
SO₂ (Tosyl)Symmetric Stretch1140-1180Strong

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, including stereochemistry and conformation, single-crystal X-ray crystallography is the gold standard.[22][23][24][25]

Experimental Workflow:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.[23]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[23]

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Xray_Workflow A Synthesis & Purification B Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Structural Analysis D->E

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The comprehensive spectroscopic characterization of tosylated piperidine carbohydrazides requires a multi-technique approach. NMR spectroscopy provides the fundamental framework of the molecular structure, while mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns. IR spectroscopy serves as a rapid method for functional group identification, and X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By judiciously applying these techniques and understanding the principles behind the data they generate, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.

References

  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. BenchChem.
  • IUCr Journals. (n.d.). Structures of piperazine, piperidine and morpholine. IUCr Journals.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • Sampath, et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry.
  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Quinazolinyl Piperidine-4-Carbohydrazide Derivatives. BenchChem.
  • PubMed. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed.
  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed.
  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • PMC. (n.d.). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. PMC.
  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
  • PubMed. (2015). Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. PubMed.
  • BenchChem. (2025). Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview. BenchChem.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • (n.d.). Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Charge-transfer interactions between piperidine as donor with different σ- and π-acceptors: Synthesis and spectroscopic characterization. ResearchGate.
  • PubMed. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.

Sources

Foundational

Structural Elucidation of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide: A Comprehensive NMR Guide

Introduction and Chemical Context 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide (often referred to as 1-tosylpiperidine-3-carbohydrazide) is a highly versatile building block in medicinal chemistry. It is predom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide (often referred to as 1-tosylpiperidine-3-carbohydrazide) is a highly versatile building block in medicinal chemistry. It is predominantly utilized as a key intermediate in the synthesis of bioactive heterocycles, such as 1,3,4-oxadiazoles, which serve as potent enzyme inhibitors targeting α-glucosidase and butyrylcholinesterase[1].

Structurally, the molecule features a piperidine core constrained by a bulky, electron-withdrawing 4-methylbenzenesulfonyl (tosyl) group at the N1 position, and a carbohydrazide moiety at the C3 position. The presence of the sulfonamide linkage significantly alters the conformational dynamics of the piperidine ring, while the carbohydrazide group introduces a site for extensive hydrogen bonding. As a Senior Application Scientist, I emphasize that accurately assigning the 1 H and 13 C NMR spectra of this compound requires a deep understanding of how these functional groups perturb the local magnetic environment.

Experimental Protocols: Synthesis and Sample Preparation

To ensure high-fidelity NMR data, the compound must be synthesized and purified using a self-validating protocol. Any residual starting materials (especially hydrazine) will severely compromise the spectral integrity in the critical 4.0–5.0 ppm region.

Step-by-Step Synthesis Methodology
  • Sulfonylation: React ethyl piperidine-3-carboxylate with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et 3​ N) as a base at 0 °C to room temperature.

  • Hydrazinolysis: Dissolve the resulting ethyl 1-tosylpiperidine-3-carboxylate in methanol or ethanol. Introduce an excess of hydrazine hydrate (NH 2​ NH 2​ ·H 2​ O) and reflux the mixture for 8–9 hours[1].

  • Isolation & Validation: Evaporate the solvent, precipitate the product with chilled water, and filter. Self-Validation Check: Before proceeding to NMR, validate the purity via Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the ester and the absence of free hydrazine[1].

Synthesis A Ethyl piperidine- 3-carboxylate B TsCl, Et3N, DCM (Sulfonylation) A->B C Ethyl 1-tosylpiperidine- 3-carboxylate B->C D NH2NH2·H2O, EtOH (Hydrazinolysis) C->D E 1-(4-Methylbenzenesulfonyl) piperidine-3-carbohydrazide D->E

Caption: Synthetic workflow for 1-tosylpiperidine-3-carbohydrazide.

NMR Acquisition Methodology

The choice of solvent and acquisition parameters is not arbitrary; it is dictated by the chemical physics of the molecule.

  • Solvent Selection (Causality): Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the mandatory solvent for this analysis. Unlike CDCl 3​ , DMSO-d 6​ acts as a strong hydrogen-bond acceptor. This property significantly reduces the chemical exchange rate of the labile hydrazide NH and NH 2​ protons with residual water, allowing them to be observed as distinct signals rather than being broadened into the baseline[2].

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s. Self-Validation Check: Integrate the sharp singlet of the tosyl methyl group to exactly 3.00. The aromatic doublets must integrate to 2.00 each. If this internal calibration fails, the sample concentration or purity is compromised.

    • 13 C NMR (101 MHz): 1024 scans, D1 of 2.0 s, with 1 H decoupling (WALTZ-16).

1 H NMR Spectral Analysis

The 1 H NMR spectrum is defined by three distinct regions: the aromatic/hydrazide downfield region, the deshielded piperidine equatorial/axial protons, and the aliphatic upfield region.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~9.20br s1H-CO-NH -NH 2​ Highly deshielded by the adjacent carbonyl group; broadened due to quadrupolar relaxation of nitrogen[2].
7.62d ( J = 8.2 Hz)2HAr-H (ortho to SO 2​ )Deshielded by the strong electron-withdrawing inductive effect of the sulfonyl group[3].
7.45d ( J = 8.1 Hz)2HAr-H (meta to SO 2​ )Less deshielded than ortho protons, but influenced by the para-methyl group[3].
~4.25br s2H-CONH-NH 2​ Typical shift for terminal hydrazide protons in DMSO-d 6​ [2].
3.41 – 3.61m2HC2-H eq​ , C6-H eq​ Equatorial protons adjacent to the sulfonamide nitrogen are highly deshielded by the SO 2​ magnetic anisotropy[3].
2.40s3HAr-CH 3​ Standard benzylic methyl shift on a tosyl ring[3].
2.11 – 2.36m3HC2-H ax​ , C6-H ax​ , C3-H ax​ Axial protons are generally more shielded than equatorial counterparts. C3-H is shifted downfield by the carbonyl[3].
1.28 – 1.80m4HC4-H 2​ , C5-H 2​ Aliphatic backbone of the piperidine ring[3].

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a definitive map of the carbon framework. The electron-withdrawing nature of the sulfonyl group pulls electron density away from the piperidine ring, specifically deshielding C2 and C6.

Table 2: 13 C NMR Assignments (101 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)TypeAssignmentCausality / Structural Impact
~172.5C=OCarbohydrazide CarbonylShifted slightly upfield compared to the corresponding carboxylic acid (~174.3 ppm) due to the increased electron donation from the hydrazide nitrogen[3].
144.0CAr-C (para, attached to CH 3​ )Quaternary carbon, deshielded by hyperconjugation from the methyl group[3].
132.9CAr-C (ipso, attached to SO 2​ )Quaternary carbon, heavily deshielded by the highly electronegative SO 2​ group[3].
130.3CHAr-C (meta to SO 2​ )Aromatic methine[3].
127.9CHAr-C (ortho to SO 2​ )Aromatic methine[3].
48.1CH 2​ Piperidine C 2Directly attached to the sulfonamide nitrogen; highly deshielded[3].
46.5CH 2​ Piperidine C 6Directly attached to the sulfonamide nitrogen[3].
41.5CHPiperidine C 3Methine carbon attached to the electron-withdrawing carbonyl group.
26.2CH 2​ Piperidine C 4Aliphatic ring carbon[3].
23.9CH 2​ Piperidine C 5Aliphatic ring carbon[3].
21.5CH 3​ Ar-C H 3​ Tosyl methyl group[3].

2D NMR Strategies for Unambiguous Assignment

To transition from tentative assignments to absolute structural proof, a self-validating 2D NMR workflow is required. Relying solely on 1D data for heterocycles can lead to misassignments of the C2 and C6 protons due to overlapping multiplets.

  • 1 H- 1 H COSY: Used to trace the continuous spin system of the piperidine ring from C2 C3 C4 C5 C6.

  • 1 H- 13 C HSQC: Differentiates the overlapping methylene protons by correlating them to their directly attached carbons (e.g., separating C4 from C5).

  • 1 H- 13 C HMBC: The ultimate validation tool. The C3-H proton (~2.25 ppm) will show a strong 3JCH​ correlation to the carbonyl carbon (~172.5 ppm), unequivocally proving the position of the carbohydrazide substitution. Furthermore, the C2 and C6 protons will show long-range correlations to the ipso-carbon of the tosyl group, confirming the N-sulfonylation.

NMR_Logic Start Acquire 1D 1H & 13C NMR COSY 1H-1H COSY (Map Piperidine Spin System) Start->COSY HSQC 1H-13C HSQC (Assign Direct C-H) Start->HSQC HMBC 1H-13C HMBC (Link Quaternary Carbons) COSY->HMBC HSQC->HMBC Final Unambiguous Structural Assignment HMBC->Final

Caption: 2D NMR correlation strategy for unambiguous structural elucidation.

Conclusion

The structural elucidation of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide relies on understanding the distinct electronic perturbations caused by the N-tosyl and C-carbohydrazide groups. By utilizing DMSO-d 6​ to lock the labile protons and employing a rigorous 1D and 2D NMR workflow, researchers can confidently validate the structural integrity of this critical synthetic intermediate before advancing it into complex drug discovery pipelines.

Sources

Exploratory

Structural Elucidation of Piperidine Sulfonamide Derivatives: A Comprehensive Guide to Crystallography and Rational Drug Design

As a Senior Application Scientist overseeing crystallographic campaigns for small-molecule drug discovery, I have observed that the transition from a two-dimensional chemical drawing to a three-dimensional clinical candi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing crystallographic campaigns for small-molecule drug discovery, I have observed that the transition from a two-dimensional chemical drawing to a three-dimensional clinical candidate is fraught with spatial complexities. To navigate this, we rely heavily on Single-Crystal X-Ray Diffraction (SCXRD).

This whitepaper provides an in-depth, self-validating framework for the crystal structure analysis of piperidine sulfonamide derivatives —a privileged pharmacophore class utilized in targeting epigenetic methyltransferases, metabolic enzymes, and neurodegenerative pathways.

Mechanistic Insights: The Piperidine Sulfonamide Pharmacophore

The piperidine sulfonamide moiety is a cornerstone of modern medicinal chemistry. Its efficacy lies in its unique geometric and electrostatic properties. Unlike planar amides, the sulfonamide group features an sp3 hybridized, tetrahedral sulfur center. This geometry forces the attached piperidine ring—typically adopting a rigid chair conformation—into a distinct three-dimensional vector, allowing the molecule to "escape flatland" and engage complex binding pockets.

The causality of these structural features directly dictates target affinity:

  • Epigenetic Targets (SMYD3): In the development of SMYD3 inhibitors like EPZ030456, the piperidine ring and sulfamide/sulfonamide linker bind deep within the lysine pocket. The basic center of the piperidine engages in critical van der Waals interactions, while the sulfonamide oxygens form precise hydrogen bonds with the protein backbone[1].

  • Neurological & Pain Targets (FAAH/sEH): For dual sEH/FAAH inhibitors, the piperidine-sulfonamide-phenyl axis is essential. The sulfonamide group mimics the transition state, forming hydrogen bonds with the catalytic serine, while the piperidine ring satisfies steric and hydrophobic requirements within the enzyme's binding cavity[2].

  • Bacterial Enzymes (DapE): Simplified piperidine sulfonamides (e.g., compound 9i) leverage the hydrophobic bulk of the piperidine ring to achieve micromolar inhibition of DapE, a critical enzyme for bacterial survival[3].

  • Neurodegeneration (AChE): Cis-2,6-dimethyl piperidine sulfonamides are specifically designed to fit the narrow active site gorge of acetylcholinesterase, enhancing cholinergic neurotransmission via precise spatial alignment[4].

Pharmacophore_Logic Core Piperidine Sulfonamide Scaffold Pip Piperidine Ring (Chair Conformation) Core->Pip Sulf Sulfonamide Group (Tetrahedral Geometry) Core->Sulf T1 SMYD3 Inhibition (Lysine Pocket) Pip->T1 Hydrophobic / vdW T2 FAAH / sEH Inhibition (Catalytic Serine) Pip->T2 Steric Fit Sulf->T1 H-Bonding Sulf->T2 H-Bond Network

Pharmacophore logic mapping structural features to enzyme target interactions.

Quantitative Data Presentation

To contextualize the structural versatility of this scaffold, the following table summarizes key crystallographic and biological data of notable piperidine sulfonamide derivatives across various therapeutic targets.

Compound / DerivativeTarget EnzymeKey Structural FeatureBiological ActivityCrystallographic InsightRef.
EPZ030456 SMYD3Bridged piperidine sulfamide Ki​=4.7 nM Binds lysine pocket; unambiguous electron density for piperidine ring.[1]
Benzothiazole Analog 3 FAAH / sEHPiperidine-sulfonamide-phenyl IC50​=18 nM (FAAH)Sulfonamide H-bonds with catalytic serine.[2]
Compound 9i DapEPiperidine sulfonamide Hydrophobic interactions in the active site.[3]
Cis-2,6-dimethyl analog AChEDimethyl piperidine sulfonamideHigh in vitro inhibitionDocking aligns with active site gorge geometry.[4]
Solvated Complex 1 & 2 CYP3A4Piperidine sulfonamideInt. Energy: -97 kcal/molIsomorphous complexes, P21​/c space group.[5]

Self-Validating Experimental Protocols

A rigorous crystallographic campaign requires protocols that inherently validate themselves at each step. Below are the standard operating procedures for isolating and analyzing diffraction-quality crystals of piperidine sulfonamides.

Protocol A: Controlled Vapor Diffusion Crystallization

The goal is to balance solubility and nucleation rate. Rapid precipitation yields amorphous powders; controlled supersaturation yields single crystals.

  • Solvent Selection & Dissolution: Dissolve 10-15 mg of the synthesized piperidine sulfonamide in a minimal volume of a primary solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Causality: Complete dissolution ensures no micro-seeds trigger premature, disordered precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial.

    • Validation: This eliminates dust particles that act as heterogeneous nucleation sites, ensuring crystal growth is strictly thermodynamically driven.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., Hexane or Heptane). Seal the outer vial tightly.

  • Incubation: Store at a constant 20°C in a vibration-free environment.

    • Causality: Temperature fluctuations cause local supersaturation spikes, leading to crystal twinning or defects.

  • Validation Check: If no crystals form after 14 days, analyze the mother liquor via LC-MS. This confirms whether the lack of nucleation is a solubility issue or if the compound has degraded in solution.

Protocol B: SCXRD Data Collection and Refinement
  • Crystal Mounting: Select a single crystal with well-defined faces (approx. 0.1×0.1×0.2 mm ) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Freezing minimizes atomic displacement parameters (ADPs). This reduces the thermal smearing of electron density, which is critical for the highly mobile piperidine ring and allows for the unambiguous assignment of the sulfonamide N-H protonation states.

  • Data Collection: Utilize Mo ( λ=0.71073A˚ ) or Cu radiation. Collect full sphere data using ω and ϕ scans.

    • Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the crystal quality and data redundancy.

  • Phase Resolution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Anisotropic refinement of all non-hydrogen atoms is mandatory to accurately model the spatial orientation of the piperidine chair conformation.

SCXRD_Workflow A Synthesis & Purification (Piperidine Sulfonamides) B Controlled Crystallization (Vapor Diffusion) A->B >99% Purity C SCXRD Data Collection (Low Temp: 100K) B->C Single Crystal Selection D Phase Resolution & Structure Refinement C->D Diffraction Data E Hirshfeld Surface Analysis (Intermolecular Mapping) D->E CIF File F Structure-Based Drug Design D->F 3D Coordinates

SCXRD experimental workflow for piperidine sulfonamide derivatives.

Advanced Intermolecular Profiling: Hirshfeld Surface Analysis

Solving the asymmetric unit is only the first step. To understand how a piperidine sulfonamide will behave in a biological system or formulation, we must analyze its crystal packing.

Using tools like CrystalExplorer, we generate Hirshfeld surfaces based on the refined CIF data. This analysis maps the normalized contact distance ( dnorm​ ) across the molecule's surface, revealing the variational contribution of different types of intermolecular contacts driven by the crystal lattice[5].

  • Red spots on the Hirshfeld surface highlight areas of high-density hydrogen bonding (typically centered around the sulfonamide oxygens and N-H groups).

  • 2D Fingerprint plots quantify the exact percentage of C-H⋯π and π⋯π stacking interactions.

By quantifying these solid-state interactions, scientists can accurately predict the physicochemical properties and biological efficacies of prospective inhibitors before advancing them to costly in vivo models[5].

References

  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide (CAS: 312286-45-6) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide (CAS: 312286-45-6) is a highly specialized intermediate that merges the conformational rigidity of a piperidine ring, the lipophilic stability of a tosyl (4-methylbenzenesulfonyl) group, and the nucleophilic reactivity of a carbohydrazide moiety[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its critical role in downstream drug discovery, particularly in the synthesis of kinase inhibitors and anti-angiogenic agents[3].

Physicochemical Profiling & Structural Dynamics

The utility of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide stems directly from its calculated physicochemical parameters. The molecule is designed to balance solubility, reactivity, and metabolic stability.

Quantitative Data Summary

The following table summarizes the core properties of the compound, explaining the causality behind how each parameter influences its behavior in both synthetic and biological environments[1],[2].

PropertyValueCausality / Significance in Drug Design
CAS Number 312286-45-6Unique registry identifier for chemical tracking and database validation.
Molecular Formula C₁₃H₁₉N₃O₃SDefines the atomic composition, ensuring correct stoichiometric calculations.
Molecular Weight 297.37 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), making it an ideal core scaffold for oral bioavailability.
Hydrogen Bond Donors 3 (-NH, -NH₂)The terminal hydrazine group provides critical H-bond donors for interacting with target protein hinge regions (e.g., kinases).
Hydrogen Bond Acceptors 4 (O, N)The sulfonyl oxygens and carbonyl oxygen enhance aqueous solubility and receptor dipole interactions.
Structural Modifiers Tosyl GroupDeactivates the piperidine nitrogen to prevent unwanted side reactions while significantly enhancing the overall lipophilicity (LogP) of the scaffold.

Self-Validating Synthetic Methodology

Synthesizing this compound requires a precise, two-step sequence starting from ethyl piperidine-3-carboxylate (ethyl nipecotate). To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning each step contains intrinsic checkpoints to confirm success before proceeding[4],[5].

Step 1: N-Tosylation of Ethyl Piperidine-3-carboxylate
  • Objective: Protect the secondary amine of the piperidine ring and introduce the lipophilic tosyl pharmacophore.

  • Procedure:

    • Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0°C using an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Validation:

    • Why 0°C? Tosylation is highly exothermic; cooling prevents the degradation of the starting material and minimizes the formation of dark, tarry byproducts.

    • Validation Checkpoint: The starting material is not UV-active. The successful attachment of the tosyl group renders the intermediate (ethyl 1-tosylpiperidine-3-carboxylate) highly UV-active. Thin-Layer Chromatography (TLC) under a 254 nm UV lamp will show a distinct, dark new spot, confirming the reaction's success.

Step 2: Hydrazinolysis of the Ester Intermediate
  • Objective: Convert the unreactive ethyl ester into a highly nucleophilic carbohydrazide[5].

  • Procedure:

    • Dissolve the crude ethyl 1-tosylpiperidine-3-carboxylate in absolute ethanol.

    • Add hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq).

    • Reflux the mixture at 78°C for 12–18 hours.

    • Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the product from cold ethanol/water.

  • Causality & Validation:

    • Why Ethanol and Reflux? Ethanol perfectly solubilizes both the lipophilic ester and the hydrophilic hydrazine. Refluxing provides the activation energy required for the nucleophilic acyl substitution without cleaving the stable sulfonamide bond[4].

    • Validation Checkpoint: The transformation can be validated via Infrared (IR) spectroscopy. The strong ester carbonyl stretch (~1735 cm⁻¹) will disappear, replaced by a lower-frequency amide I band (~1650 cm⁻¹) and broad N-H stretching bands (~3200–3300 cm⁻¹) from the newly formed hydrazide.

SynthesisWorkflow SM Ethyl Nipecotate (Piperidine-3-carboxylate) Step1 N-Tosylation (TsCl, Et3N, DCM, 0°C to RT) SM->Step1 Int1 Ethyl 1-Tosylpiperidine- 3-carboxylate Step1->Int1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int1->Step2 Product 1-(4-Methylbenzenesulfonyl) piperidine-3-carbohydrazide Step2->Product

Synthetic workflow for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.

Downstream Reactivity & Medicinal Chemistry Applications

The primary value of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide lies in the extreme versatility of the terminal -CONHNH₂ group. It acts as a universal precursor for several critical pharmacophores.

Synthesis of VEGFR-2 Inhibitors

Recent oncological research has utilized piperidine-carbohydrazide derivatives to synthesize novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors[3]. By condensing the carbohydrazide with various isatins or substituted aldehydes, researchers generate Schiff bases (hydrazones) that perfectly occupy the ATP-binding pocket of VEGFR-2, exhibiting potent anti-angiogenic and cytotoxic effects against breast cancer cell lines (e.g., MCF-7)[3].

Heterocyclic Ring Closure

The carbohydrazide moiety can undergo cyclodehydration to form five-membered heterocycles:

  • 1,3,4-Oxadiazoles: Achieved by reacting the carbohydrazide with a carboxylic acid in the presence of phosphorus oxychloride (POCl₃). Oxadiazoles act as stable bioisosteres for amide bonds, improving the metabolic half-life of the drug.

  • 1,2,4-Triazoles: Formed via reaction with carbon disulfide (CS₂) followed by hydrazine. Triazoles are highly privileged scaffolds in antifungal and kinase-inhibitory therapeutics.

Reactivity Core 1-Tosylpiperidine-3-carbohydrazide Cond1 Aldehyde/Ketone (EtOH, Cat. Acid) Core->Cond1 Cond2 CS2, KOH then Hydrazine Core->Cond2 Cond3 Carboxylic Acid (POCl3, Reflux) Core->Cond3 Schiff Hydrazone / Schiff Base (VEGFR-2 Inhibitors) Cond1->Schiff Triazole 1,2,4-Triazole Derivatives (Kinase Inhibitors) Cond2->Triazole Oxadiazole 1,3,4-Oxadiazole Derivatives (Amide Bioisosteres) Cond3->Oxadiazole

Downstream synthetic applications of the carbohydrazide moiety.

References

  • 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide - ChemBK - 1

  • 1-(4-methylbenzenesulfonyl)piperidine-3-carbohydrazide | 312286-45-6 - Sigma-Aldrich - 2

  • Synthesis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide - Benchchem - 4

  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed - 3

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide - HHU - 5

Sources

Exploratory

In-Silico Prediction of Bioactivity for Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

Abstract Carbohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The rapid exploration of this chemical space for novel therapeutic agents is significantly accelerated by in-silico methodologies. This guide provides an in-depth technical overview of the computational workflows employed to predict the bioactivity of carbohydrazide derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step insights into the core computational techniques. We will delve into ligand and target preparation, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations, providing a comprehensive framework for the rational design and virtual screening of this promising class of compounds.

Introduction: The Therapeutic Potential of Carbohydrazide Derivatives

The carbohydrazide moiety, with its unique structural features, serves as a key pharmacophore in a multitude of biologically active compounds.[2] Its ability to form stable complexes with various biological targets, primarily through hydrogen bonding and other non-covalent interactions, underpins its diverse pharmacological profile.[4][5] The synthesis of novel carbohydrazide derivatives is an active area of research, with in-silico methods playing a pivotal role in prioritizing synthetic efforts towards compounds with the highest probability of success.[6][7] Computer-Aided Drug Design (CADD) significantly reduces the time and cost associated with drug discovery by enabling the prediction and optimization of a compound's properties before its actual synthesis.[8]

This guide will navigate the reader through a validated, multi-step in-silico workflow, providing the rationale behind each step and offering practical guidance for its implementation.

The In-Silico Bioactivity Prediction Workflow: A Holistic Approach

The prediction of bioactivity is not a single event but rather a cascade of computational experiments. Each step provides a different layer of insight, from initial binding affinity estimates to the dynamic behavior of a ligand-protein complex over time. The following workflow represents a robust and widely adopted approach in the field.

In-Silico Workflow for Carbohydrazide Derivatives cluster_0 Preparation cluster_1 Screening & Prediction cluster_2 Refinement & Validation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction QSAR Modeling QSAR Modeling ADMET Prediction->QSAR Modeling Molecular Dynamics Simulation Molecular Dynamics Simulation QSAR Modeling->Molecular Dynamics Simulation QSAR Model Molecular Descriptors Molecular Descriptors Statistical Model Statistical Model Molecular Descriptors->Statistical Model Biological Activity Biological Activity Biological Activity->Statistical Model Predicted Activity Predicted Activity Statistical Model->Predicted Activity

Figure 2: The fundamental components of a QSAR model.

Part III: Refinement and Validation - Simulating Biological Reality

While the previous steps provide valuable static snapshots, molecular dynamics (MD) simulations offer a dynamic view of the system, providing deeper insights into the stability and interactions of the ligand-protein complex. [9][10]

Molecular Dynamics Simulation: Observing the Dance of Molecules

MD simulations calculate the trajectory of atoms and molecules over time, providing a detailed picture of the conformational changes and intermolecular interactions within a biological system. [11][12] Experimental Protocol: MD Simulation of a Ligand-Protein Complex

  • System Setup: Place the top-ranked docked complex from the molecular docking step into a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). The choice of force field is critical for the accuracy of the simulation. [13]3. Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature to ensure that it reaches a stable state.

  • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the stability of key hydrogen bonds over time.

    • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity. [14]

MD Simulation Workflow Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Equilibration Equilibration Solvation & Ionization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Figure 3: A simplified workflow for molecular dynamics simulation.

Conclusion: From In-Silico Insights to Experimental Validation

The in-silico prediction of bioactivity for carbohydrazide derivatives is a powerful and indispensable component of modern drug discovery. By integrating molecular docking, ADMET prediction, QSAR modeling, and molecular dynamics simulations, researchers can efficiently screen large virtual libraries, prioritize candidates for synthesis, and gain a deep understanding of the molecular determinants of their biological activity. It is crucial to remember that these computational predictions are not a replacement for experimental validation but rather a sophisticated guide to inform and streamline the experimental process, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Jadhav, P. B., Jadhav, S. B., Zehravi, M., Mubarak, M. S., Islam, F., Jeandet, P., Khan, S. L., Hossain, N., Rashid, S., Ming, L. C., Sarker, M. M., & Azlina, M. F. N. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals, 16(1), 23. [Link]

  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 22(4), 661–682. [Link]

  • Jadhav, P. B., Jadhav, S. B., Zehravi, M., Mubarak, M. S., Islam, F., Jeandet, P., Khan, S. L., Hossain, N., Rashid, S., Ming, L. C., Sarker, M. M., & Azlina, M. F. N. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(1), 23. [Link]

  • Wang, J., Zhang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, J. (2020). Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation. Bioorganic & medicinal chemistry letters, 30(10), 127118. [Link]

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  • Taha, M., Irshad, M., Ibrahim, M., Chigurupati, S., Shah, S. A. A., Rathore, M. A., & Ismail, H. (2019). Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor and Their Molecular Docking Study. Heteroatom Chemistry, 2019, 1-11. [Link]

  • Mondal, S., & Hossain, M. (2024). Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide. Journal of Taibah University for Science, 18(1), 2307119. [Link]

  • Request PDF. (n.d.). Carbohydrazones as new class of carbonic anhydrase inhibitors: Synthesis, kinetics, and ligand docking studies. ResearchGate. [Link]

  • Pourbasheer, E., & Ganjali, M. R. (2024). 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. ACS Omega. [Link]

  • Pourbasheer, E., & Ganjali, M. R. (2024). 3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. ACS Omega. [Link]

  • Ali, M. A., Ismail, N. H., Choon, T. S., & Al-Suede, F. S. R. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. [Link]

  • Unknown. (2023). Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Taylor & Francis. [Link]

  • Jadhav, P. B., Jadhav, S. B., Zehravi, M., Mubarak, M. S., Islam, F., Jeandet, P., Khan, S. L., Hossain, N., Rashid, S., Ming, L. C., Sarker, M. M., & Azlina, M. F. N. (2022, December 24). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. [Link]

  • El-Sisi, D. A., El-Sayed, W. M., & El-Adl, K. (2024). Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. Protein journal. [Link]

  • El-Sayed, W. A. (2012). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3- carbohydrazide derivatives. Der Pharma Chemica, 4(2), 620-628. [Link]

  • Unknown. (n.d.). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). JOCPR. [Link]

  • Creaven, B. S., Devereux, M., Karcz, D., Kellett, A., Kocot, N., Łęczycka-Wilk, K., McKee, V., Moubarak, A., Sagner, S., & Walsh, M. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 135-148. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. ResearchGate. [Link]

  • Iraji, A., Shareghi-Brojeni, D., Mojtabavi, S., & Saeedi, M. (n.d.). ADMET prediction of the synthesized derivatives as α-glucosidase... ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 22(4), 661–682. [Link]

  • Woods, R. J. (2011). Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects. Glycobiology, 21(6), 707–717. [Link]

  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Iraji, A., Souldozi, A., & Saeedi, M. (2022). Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives. Scientific reports, 12(1), 14859. [Link]

  • Request PDF. (2023, January 17). Rational Design, Synthesis, Docking Simulation, and ADMET Prediction of Novel Barbituric‐hydrazine‐phenoxy‐1,2,3‐triazole‐acetamide Derivatives as Potent Urease Inhibitors. ResearchGate. [Link]

  • Gauru, I., Yusuf, S., & Bija, A. (2025, March 9). IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZOHYDRAZIDE DERIVATIVES ON CANCER STEM CELL. ResearchGate. [Link]

  • Plazinski, W. (2021). Comparison of Carbohydrate Force Fields in Molecular Dynamics Simulations of Protein-Carbohydrate Complexes. Journal of chemical information and modeling, 61(5), 2393–2403. [Link]

  • Shukla, R., & Tripathi, T. (2020). Molecular Dynamics Simulation of Protein and Protein–Ligand Complexes. Semantic Scholar. [Link]

  • Ferdous, J., et al. (2023). Carbohydrate Derivatives: Synthesis, Anticancer, In Silico, POM Analysis and Potential Inhibitors for the SARS-CoV-2 M Pro. ResearchGate. [Link]

  • Lee, C. T., & Amis, L. H. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical chemistry laboratory. [Link]

  • de Oliveira, C. H. T., & Basso, E. A. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Pharmaceuticals, 14(11), 1175. [Link]

  • Lee, C. T., Jr, & Amis, L. H. (2022). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology, 2549, 239-255. [Link]

  • Kumar, S., & Singh, A. (2024). Recent Developments in the Antiviral Activity of Glycyrrhizic Acid and its Derivatives Against SARS-CoV. Coronaviruses, 5. [Link]

  • Unknown. (n.d.). Prediction studies of the biological activity of chemical substances by QSAR methods. Unknown. [Link]

  • Singh, A., Kashaw, S. K., & Verma, A. K. (2025, December 19). Integrated 2D- and 3D-QSAR Modeling Reveals Structural Determinants Governing the Bioactivity of Triazine Derivatives Against COPD. ResearchGate. [Link]

  • Singh, A., Kashaw, S. K., & Verma, A. K. (2025, December 17). Integrated 2D- and 3D-QSAR Modeling Reveals Structural Determinants Governing the Bioactivity of Triazine Derivatives Against COPD. Sciety. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide in Oncological Research

Foreword: A Compound of Emerging Interest The landscape of cancer research is one of perpetual innovation, with a continuous demand for novel chemical entities that can offer improved efficacy and selectivity against mal...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Compound of Emerging Interest

The landscape of cancer research is one of perpetual innovation, with a continuous demand for novel chemical entities that can offer improved efficacy and selectivity against malignant cells. Within this context, 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide emerges as a compound of significant interest. While direct, extensive research on this specific molecule is in its nascent stages, its constituent chemical motifs—the tosyl-piperidine core and the carbohydrazide functional group—are well-represented in a variety of compounds demonstrating notable anticancer properties.[1][2][3] This guide is formulated to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide as a novel therapeutic agent. Drawing upon established methodologies and the known biological activities of structurally related molecules, we present a series of detailed application notes and protocols to systematically explore its efficacy and mechanism of action.

Scientific Background and Rationale

The structure of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide incorporates a benzenesulfonamide group, a well-established zinc-binding group (ZBG) known for its ability to inhibit metalloenzymes.[4] A prominent family of such enzymes implicated in oncology are the carbonic anhydrases (CAs).[5] Specifically, the tumor-associated isoforms CA IX and CA XII are key regulators of pH in the tumor microenvironment.[6][7] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, these enzymes contribute to extracellular acidosis, a hallmark of solid tumors that promotes cancer cell survival, proliferation, and metastasis under hypoxic conditions.[8]

The inhibition of CA IX and CA XII is therefore a validated and compelling strategy in anticancer drug design.[9][10] Several sulfonamide-based inhibitors have shown promise by disrupting pH regulation, leading to increased intracellular pH, apoptosis, and sensitization of tumors to conventional therapies.[4][8] Given the presence of the 4-methylbenzenesulfonyl (tosyl) group, it is a primary hypothesis that 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide may function as an inhibitor of these tumor-associated CAs. The piperidine ring and carbohydrazide moiety may further contribute to its pharmacological profile by influencing solubility, cell permeability, and interactions with the target protein's active site.[7][11]

Proposed Mechanism of Action: Targeting Hypoxia-Induced Acidosis

The proposed mechanism centers on the inhibition of carbonic anhydrases IX and XII at the cellular level, particularly in hypoxic tumor environments.

Proposed_Mechanism_of_Action cluster_TME Tumor Microenvironment (Hypoxic) cluster_DrugAction Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII Upregulation of Carbonic Anhydrase IX/XII HIF1a->CAIX_XII HCO3_H HCO₃⁻ + H⁺ CAIX_XII->HCO3_H Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_XII Acidosis Extracellular Acidosis (pH < 7.0) HCO3_H->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Survival Cell Survival & Proliferation Acidosis->Survival Resistance Chemoresistance Acidosis->Resistance Compound 1-(4-Methylbenzenesulfonyl) piperidine-3-carbohydrazide Inhibition Inhibition of CA IX/XII Compound->Inhibition pH_Normalization Normalization of Extracellular pH Inhibition->pH_Normalization Apoptosis Induction of Apoptosis pH_Normalization->Apoptosis

Caption: Proposed mechanism of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.

Experimental Protocols and Workflows

To systematically evaluate the anticancer potential of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, a multi-tiered experimental approach is recommended. This workflow progresses from initial enzymatic assays to cell-based studies and can be extended to in vivo models.

Experimental_Workflow start Start: Compound Synthesis & Characterization ca_assay Tier 1: In Vitro Carbonic Anhydrase Inhibition Assay (hCA I, II, IX, XII) start->ca_assay cell_lines Select Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HCT-116) Expressing CA IX/XII ca_assay->cell_lines If active & selective viability Tier 2: In Vitro Cell Viability Assays (MTT, SRB) cell_lines->viability hypoxia_study Hypoxia vs. Normoxia Comparative Studies viability->hypoxia_study Determine IC₅₀ apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) hypoxia_study->apoptosis migration Cell Migration/Invasion Assay (Wound Healing) hypoxia_study->migration western_blot Tier 3: Mechanistic Studies Western Blot for Apoptotic & Hypoxia Markers apoptosis->western_blot migration->western_blot xenograft Tier 4: In Vivo Studies (Optional) Xenograft Mouse Model western_blot->xenograft If promising in vitro data end End: Data Analysis & Conclusion western_blot->end xenograft->end

Caption: Tiered experimental workflow for compound evaluation.

Protocol 2.1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the inhibitory potency (Kᵢ) of the test compound against recombinant human CA isoforms. It is crucial to test against off-target isoforms (CA I and II) and tumor-associated isoforms (CA IX and XII) to establish a selectivity profile.[5][7]

Objective: To quantify the inhibition of hCA I, II, IX, and XII by 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.

Materials:

  • Recombinant human CA isoforms (I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Test compound dissolved in DMSO (stock solution)

  • Acetazolamide (AZA) as a positive control

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 20 mM HEPES buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions in HEPES buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the well is ≤ 1%.

    • Prepare a stock solution of the substrate (NPA) in acetonitrile.

  • Enzyme Assay:

    • To each well of a 96-well plate, add 140 µL of HEPES buffer.

    • Add 20 µL of the appropriate enzyme solution (final concentration will depend on the specific activity of the enzyme batch).

    • Add 20 µL of the test compound dilution (or AZA control, or buffer for uninhibited control).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The hydrolysis of NPA produces 4-nitrophenol, which absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Data Presentation:

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Index (IX/II)
Test Compound TBDTBDTBDTBDTBD
Acetazolamide (Control) ~250~12~25~6~2.1
TBD: To Be Determined
Protocol 2.2: Cell Viability Assay under Normoxic and Hypoxic Conditions

This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cells. Comparing its activity under normal oxygen (normoxia) and low oxygen (hypoxia) is critical, as CA IX/XII are upregulated under hypoxia.

Objective: To determine the IC₅₀ of the test compound in cancer cell lines expressing CA IX/XII under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Standard CO₂ incubator and a hypoxic chamber or incubator (1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Place one set of plates back into the standard (normoxic) incubator.

    • Place the second set of plates into a hypoxic incubator for 72 hours.

  • MTT Assay:

    • After 72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value for both normoxic and hypoxic conditions.

Expected Outcome: A potent CA IX/XII inhibitor is expected to show significantly lower IC₅₀ values (higher potency) under hypoxic conditions, where the target enzymes are overexpressed and crucial for cell survival.

Protocol 2.3: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit cancer cell migration, a key process in metastasis.

Objective: To evaluate the effect of the test compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines cultured in 6-well plates

  • Complete cell culture medium

  • Test compound

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer:

    • Seed cells in 6-well plates and grow them until they form a confluent monolayer.

  • Create the "Wound":

    • Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

    • Gently wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (e.g., at or below its IC₅₀ to avoid confounding cytotoxicity). Include a vehicle control.

  • Imaging and Analysis:

    • Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

    • Incubate the plates at 37°C.

    • Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

    • Measure the width of the scratch at each time point for all treatment groups. The rate of wound closure is an indicator of cell migration.

    • Calculate the percentage of wound closure relative to the initial scratch area.

Expected Outcome: An effective anti-metastatic agent will significantly inhibit the closure of the scratch over time compared to the vehicle-treated control cells.[1]

Concluding Remarks

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide represents a promising scaffold for the development of novel anticancer agents, with a strong scientific rationale for its investigation as a carbonic anhydrase inhibitor. The protocols outlined in this guide provide a robust framework for a systematic evaluation of its biological activity, from target engagement to cellular effects. The insights gained from these studies will be invaluable in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

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  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. Available at: [Link]

  • Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available at: [Link]

  • Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase- targeting primary arene sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Center for Biotechnology Information. Available at: [Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Semantic Scholar. Available at: [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Semantic Scholar. Available at: [Link]

  • 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. National Center for Biotechnology Information. Available at: [Link]

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Application

Application Note: In Vitro Evaluation of Anticancer Activity Against MCF-7 and A549 Cell Lines

Introduction and Mechanistic Rationale The preclinical evaluation of novel anticancer therapeutics relies heavily on robust in vitro models to establish baseline cytotoxicity and elucidate mechanisms of cell death. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The preclinical evaluation of novel anticancer therapeutics relies heavily on robust in vitro models to establish baseline cytotoxicity and elucidate mechanisms of cell death. This application note details a comprehensive, self-validating workflow for screening compounds against two highly characterized human carcinoma cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma).

The selection of these specific cell lines provides a broad-spectrum view of a compound's efficacy across different tissue origins and genetic profiles:

  • MCF-7: Originating from a 69-year-old female, this line represents the Luminal A breast cancer subtype. It is estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative[1][2]. Because MCF-7 cells rely on insulin-like growth factor receptor (IGF-IR) signaling for optimal proliferation, their culture uniquely requires insulin supplementation[3].

  • A549: Derived from a 58-year-old male, these hypotriploid alveolar basal epithelial cells serve as a standard model for non-small cell lung cancer (NSCLC). Unlike many cancer lines, A549 retains wild-type status for several critical genes, including TP53, EGFR, and PIK3CA[4][5].

Experimental Workflow

To ensure a high-confidence evaluation, the workflow is divided into two phases: a high-throughput quantitative viability assessment (MTT Assay) to determine the half-maximal inhibitory concentration (IC50), followed by a qualitative and quantitative mechanistic evaluation of cell death (Annexin V/PI Flow Cytometry).

Workflow Start Compound Screening Culture Cell Culture (MCF-7 & A549) Start->Culture Assay1 MTT Assay (Viability & IC50) Culture->Assay1 24-72h treatment Assay2 Annexin V/PI (Apoptosis) Culture->Assay2 IC50 dose treatment Analysis Data Interpretation Assay1->Analysis Assay2->Analysis

Figure 1. Two-phase workflow for in vitro anticancer compound evaluation.

Cell Culture and Maintenance Protocol

To maintain phenotypic stability and reliable growth kinetics, strict adherence to cell-specific media formulations is required.

Media Preparation
  • MCF-7 Complete Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL bovine insulin[3]. Causality Note: Insulin is mandatory to activate autocrine growth factors necessary for the relatively slow 30–40 hour doubling time of MCF-7 cells[3].

  • A549 Complete Media: ATCC-formulated F-12K Medium supplemented with 10% FBS[5]. Causality Note: F-12K provides the complex lipid precursors required by A549 cells, which actively synthesize lecithin via the cytidine diphosphocholine pathway[5].

Subculturing Procedure
  • Aspirate spent media and wash the cell monolayer gently with 1X PBS (without Ca2+/Mg2+) to remove serum proteins that inhibit trypsin.

  • Add 0.25% Trypsin-0.53 mM EDTA solution (approx. 2 mL per 75 cm² flask) and incubate at 37°C for 5–15 minutes until cells detach[5].

  • Neutralize trypsin by adding 4–6 mL of complete media (containing FBS).

  • Centrifuge at 125 × g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh media.

  • Seed into new flasks. Do not exceed 7 × 10⁴ cells/cm² for A549 to prevent contact inhibition and metabolic stress.

Table 1: Cell Line Characteristics Summary
ParameterMCF-7A549
Tissue Origin Breast AdenocarcinomaLung Adenocarcinoma
Receptor/Mutation Status ER+, PR+, HER2-TP53 WT, EGFR WT
Morphology Epithelial (forms domes)Epithelial (basal alveolar)
Approx. Doubling Time 30–40 hours~24 hours
Base Medium EMEM + 0.01 mg/mL InsulinF-12K

Cytotoxicity Assessment: The MTT Assay

Mechanistic Rationale: The MTT assay measures cellular metabolic activity as a proxy for viability. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals[6][7]. Dead cells lose this enzymatic activity.

Self-Validation System: This protocol includes "Vehicle Controls" (to rule out solvent toxicity) and "Media Blanks" (to subtract background absorbance from phenol red and protein precipitation)[7].

Step-by-Step Protocol
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed MCF-7 at 10,000 cells/well and A549 at 5,000 cells/well (due to their faster doubling time[8]) in 100 µL of complete media in a 96-well flat-bottom plate.

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and media-only blanks. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Reconstitute MTT powder in sterile PBS to a 12 mM stock[9]. Add 10 µL of the MTT stock solution directly to each well (final concentration ~1 mM)[10].

  • Incubation: Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a light microscope[9][10].

  • Solubilization: Add 100 µL of SDS-HCl solubilization solution (or DMSO) to each well and mix thoroughly to lyse the cells and dissolve the crystals[7][9]. If using SDS-HCl, incubate for an additional 4 hours[9].

  • Measurement: Measure the optical density (OD) at 570 nm using a microplate reader[7][9].

  • Analysis: Calculate % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Plot against log(concentration) to determine the IC50.

Apoptosis Evaluation: Annexin V/PI Flow Cytometry

Mechanistic Rationale: Apoptosis is characterized by the loss of plasma membrane asymmetry. Phosphatidylserine (PS), normally restricted to the inner leaflet, translocates to the outer leaflet[11]. Annexin V is a 35–36 kDa calcium-dependent protein with an exceptionally high affinity for exposed PS[11][12]. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but intercalates into the DNA of necrotic or late-apoptotic cells[11][12].

Apoptosis Drug Anticancer Drug Stress Cellular Stress / DNA Damage Drug->Stress Mito Mitochondrial Membrane Depolarization Stress->Mito Caspase Caspase 3/7 Activation Mito->Caspase PS Phosphatidylserine (PS) Externalization Caspase->PS Cleaves flippases Annexin Annexin V Binding (Detection) PS->Annexin Ca2+ dependent

Figure 2. Drug-induced apoptosis pathway and Annexin V detection mechanism.

Self-Validation System: Flow cytometry requires rigorous compensation controls to prevent false positives due to spectral overlap between FITC/Alexa Fluor 488 and PI. You must prepare: (1) Unstained cells, (2) Cells stained with Annexin V only, and (3) Cells stained with PI only[11].

Step-by-Step Protocol

Critical Causality Note: You MUST avoid buffers containing EDTA during cell harvesting and washing. Annexin V binding is strictly Ca2+-dependent; EDTA chelates calcium and will completely abolish the signal[13].

  • Treatment: Treat MCF-7 and A549 cells with the test compound at the established IC50 concentration for 24–48 hours.

  • Harvesting: Collect both the floating cells (which may be apoptotic) and the adherent cells. Detach adherent cells using a non-enzymatic, EDTA-free dissociation buffer, or wash thoroughly with PBS if trypsin is used.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Prepare 1X Annexin-Binding Buffer (typically 0.1 M Hepes/NaOH pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)[11]. Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL[11].

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and 5 µL of PI[11].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark[11].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) using a flow cytometer equipped with a 488 nm laser[11][12].

Table 2: Flow Cytometry Quadrant Interpretation
QuadrantAnnexin V SignalPI SignalCellular State Interpretation
Q1 (Upper Left) NegativePositiveNecrotic / Mechanically damaged during harvest
Q2 (Upper Right) PositivePositiveLate Apoptotic / Secondary Necrotic
Q3 (Lower Left) NegativeNegativeViable / Intact
Q4 (Lower Right) PositiveNegativeEarly Apoptotic (PS externalized, membrane intact)

References

  • "MCF-7 Cells: Characteristics of MCF-7." mcf7.com. Available at: [Link]

  • "From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900." National Institutes of Health (NIH). Available at:[Link]

  • "A549 lung carcinoma cell line Company: ATCC Catalog." UCSC Genome Browser. Available at:[Link]

  • "A549 Lung Adenocarcinoma Reporter Gene Cell Lines." Imanis Life Sciences. Available at:[Link]

  • "MCF-7 - Wikipedia." Wikipedia. Available at: [Link]

  • "MCF-7 Cells." Cytion. Available at: [Link]

  • "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." National Institutes of Health (NIH). Available at:[Link]

  • "Cell Viability Assay (MTT Assay) Protocol." Protocols.io. Available at:[Link]

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide with Human Carbonic Anhydrase IX (hCA IX)

Introduction: Targeting Tumor-Associated Carbonic Anhydrase IX Human Carbonic Anhydrase IX (hCA IX) is a compelling target in modern oncology.[1] As a transmembrane zinc metalloenzyme, its expression is significantly upr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Tumor-Associated Carbonic Anhydrase IX

Human Carbonic Anhydrase IX (hCA IX) is a compelling target in modern oncology.[1] As a transmembrane zinc metalloenzyme, its expression is significantly upregulated in a variety of solid tumors, often in response to hypoxic conditions within the tumor microenvironment.[2][3][4] hCA IX plays a critical role in regulating intra- and extracellular pH, contributing to an acidic tumor milieu that favors tumor progression, invasion, and resistance to therapy.[5][6][7] Its limited expression in normal tissues makes it an attractive candidate for the development of selective anticancer agents.[1][4] The catalytic domain of hCA IX is located extracellularly, making it accessible to small-molecule inhibitors.[2][8]

This application note provides a detailed protocol for conducting molecular docking studies of a novel potential inhibitor, 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, with the catalytic domain of hCA IX. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9][10] This in silico approach is instrumental in structure-based drug design, enabling the rapid screening of compound libraries and providing insights into the molecular basis of protein-ligand interactions.[11][12] We will delve into the theoretical underpinnings, provide a step-by-step workflow, and guide the user through the critical analysis of the resulting data.

Part 1: Theoretical Framework and Experimental Design

The Target: Human Carbonic Anhydrase IX (hCA IX)

hCA IX is a homodimeric protein, with each monomer comprising an N-terminal proteoglycan-like domain, a catalytic domain, a transmembrane helix, and an intracellular C-terminal tail.[2][8] The catalytic domain adopts the canonical α-CA fold, characterized by a central 10-stranded β-sheet.[2][8] The active site is a conical cavity containing a catalytically essential Zn²⁺ ion coordinated by three histidine residues (His94, His96, and His119).[13][14] The zinc-hydroxide mechanism is central to its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.[2] Inhibition of this activity can disrupt the pH balance in the tumor microenvironment, leading to suppressed tumor growth.[1][4]

The Ligand: 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

The ligand , 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases.[15][16] The sulfonamide moiety is expected to be the primary zinc-binding group, coordinating with the Zn²⁺ ion in the active site. The piperidine and methylbenzenesulfonyl groups will likely engage in secondary interactions with residues in the hydrophilic and hydrophobic pockets of the active site, influencing the inhibitor's potency and selectivity.

The Principle of Molecular Docking

Molecular docking simulations aim to predict the binding mode and affinity of a ligand to a protein. The process involves two main components: a search algorithm that generates a large number of possible ligand conformations and orientations (poses) within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[17][18] A lower docking score generally indicates a more favorable binding interaction.[9][17]

Part 2: A Validated Protocol for Molecular Docking

This protocol utilizes AutoDock 4.2.6, a widely used and freely available software for molecular docking.[18][19][20] The workflow is designed to be self-validating through a re-docking procedure.

Overall Workflow

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB_dl Download hCA IX Structure (e.g., PDB ID: 5FL4) Protein_prep Prepare Protein Structure (Remove Water, Add Hydrogens) PDB_dl->Protein_prep Ligand_prep Prepare Ligand Structure (2D to 3D, Energy Minimization) Redock Re-dock Co-crystallized Ligand Ligand_prep->Redock Run_docking Run AutoDock Simulation Ligand_prep->Run_docking Protein_prep->Redock Grid_box Define Grid Box (Active Site) Protein_prep->Grid_box RMSD_calc Calculate RMSD Redock->RMSD_calc Validation_check RMSD < 2.0 Å? RMSD_calc->Validation_check Validation_check->Grid_box Protocol Validated Grid_box->Run_docking Analyze_poses Analyze Binding Poses and Docking Scores Run_docking->Analyze_poses Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_poses->Visualize Conclusion Draw Conclusions Visualize->Conclusion

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Methodology

Software and Resource Requirements:

  • AutoDock 4.2.6 and MGLTools 1.5.7: For docking simulation and file preparation.[19][20]

  • PyMOL or UCSF Chimera: For molecular visualization.[11][21]

  • Discovery Studio Visualizer: For 2D interaction diagrams.[19]

  • Protein Data Bank (PDB): For obtaining the crystal structure of hCA IX.[22]

  • PubChem or similar chemical database: For obtaining the 2D structure of the ligand.[10]

Protocol:

  • Protein Preparation:

    • Action: Download the crystal structure of hCA IX from the PDB. A suitable entry is 5FL4, which is hCA IX in complex with a sulfonamide inhibitor.[6][13]

    • Rationale: A high-resolution crystal structure provides the accurate coordinates of the protein atoms, which is essential for a reliable docking study.

    • Procedure:

      • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

      • Remove all water molecules and any co-solvents or ions not essential for the catalytic activity (except the active site Zn²⁺).

      • Separate the co-crystallized ligand and save it as a separate file for the validation step.

      • Using MGLTools (AutoDockTools), add polar hydrogens to the protein.

      • Assign Kollman charges.

      • Save the prepared protein in the PDBQT format.[19][21]

  • Ligand Preparation:

    • Action: Obtain the 2D structure of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide and convert it to a 3D structure.

    • Rationale: The ligand needs to be in a 3D format with correct stereochemistry and an optimized geometry for the docking algorithm to work with.

    • Procedure:

      • Draw the 2D structure in a chemical drawing software or download it from PubChem.

      • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., in Avogadro).[19]

      • Open the energy-minimized ligand in AutoDockTools.

      • Detect the ligand's root and define its rotatable bonds.

      • Save the prepared ligand in the PDBQT format.[19]

  • Protocol Validation (Re-docking):

    • Action: Dock the extracted co-crystallized ligand back into the active site of the prepared hCA IX structure.

    • Rationale: This step is crucial to validate that the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[23][24][25] A successful re-docking gives confidence in the results obtained for the novel ligand.

    • Procedure:

      • Follow the ligand preparation steps for the co-crystallized ligand.

      • Perform the docking simulation as described in steps 4 and 5 below.

      • Superimpose the lowest energy pose from the re-docking with the original co-crystallized pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the two poses.[23][26] An RMSD value below 2.0 Å is generally considered a successful validation.[23][25][26]

  • Grid Box Definition:

    • Action: Define a 3D grid box that encompasses the active site of hCA IX.

    • Rationale: The grid box specifies the search space for the ligand during the docking simulation. It should be large enough to allow the ligand to move freely but small enough to focus the search on the active site, saving computational time.[18]

    • Procedure:

      • In AutoDockTools, center the grid box on the co-crystallized ligand's position or the active site Zn²⁺ ion.

      • Adjust the dimensions of the grid box (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å) to cover the entire active site cavity.[18]

      • Run AutoGrid to pre-calculate the interaction potentials for different atom types.[19][20]

  • Running the Docking Simulation:

    • Action: Perform the molecular docking of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide into the prepared hCA IX.

    • Rationale: This step executes the search algorithm to find the most favorable binding poses of the ligand.

    • Procedure:

      • In AutoDockTools, set the docking parameters. The Lamarckian genetic algorithm is commonly used.

      • Specify the prepared protein, ligand, and grid parameter files.

      • Execute the AutoDock run.[19]

Part 3: Data Analysis and Interpretation

A successful docking run will generate multiple binding poses for the ligand, each with a corresponding docking score.

Quantitative Data Summary

The primary quantitative data to analyze are the binding affinity (docking score) and the estimated inhibition constant (Ki).

ParameterDescriptionExample ValueInterpretation
Binding Affinity (ΔG) The estimated free energy of binding in kcal/mol.[26]-8.5 kcal/molA more negative value indicates a stronger predicted binding affinity.[26]
Estimated Ki The estimated inhibition constant, calculated from the binding affinity.500 nMA lower Ki value suggests a more potent inhibitor.
Cluster RMSD The RMSD of poses within a cluster from the lowest energy pose in that cluster.1.5 ÅIndicates the conformational similarity of poses within a cluster.
Number of Poses in Cluster The number of docking runs that resulted in a similar binding pose.15A larger number suggests a more frequently found and potentially more stable binding mode.
Qualitative Analysis of Binding Poses

Visual inspection of the top-ranked binding poses is essential to understand the nature of the protein-ligand interactions.[17][26]

  • Key Interactions to Look For:

    • Coordination with Zn²⁺: The sulfonamide group of the ligand should ideally coordinate with the active site zinc ion.[15][16] This is a hallmark of classical carbonic anhydrase inhibitors.

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues like Thr199 and Thr200.[15][22] Multiple hydrogen bonds generally contribute to stronger binding.[26]

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the active site.

    • Van der Waals Contacts: Assess the overall shape complementarity between the ligand and the binding pocket.

G cluster_ligand Ligand: 1-(4-Methyl...carbohydrazide cluster_protein hCA IX Active Site Ligand Sulfonamide Moiety Piperidine Ring Methylbenzenesulfonyl Group Protein Zn²⁺ Ion Thr199 His94 Hydrophobic Pocket Ligand:sulfonamide->Protein:zn Coordination Ligand:sulfonamide->Protein:thr199 H-Bond Ligand:piperidine->Protein:his94 van der Waals Ligand:benzenesulfonyl->Protein:Hydrophobic Hydrophobic Interaction

Caption: Key molecular interactions between the ligand and hCA IX active site.

Reporting the Results

A comprehensive report should include:

  • A table summarizing the docking scores, estimated Ki values, and cluster information for the top poses.

  • High-resolution 2D and 3D images of the best binding pose within the hCA IX active site, clearly labeling the key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • A comparison of the predicted binding mode with that of known hCA IX inhibitors.

  • A discussion of the structure-activity relationships inferred from the docking results.

Part 4: Troubleshooting and Best Practices

  • High RMSD in Validation: If the re-docking RMSD is greater than 2.0 Å, consider adjusting the grid box size and location, or using a different search algorithm.[23][25]

  • Poor Docking Scores: If the ligand shows a poor binding affinity, it may indicate that it is not a good inhibitor for this target. Alternatively, ensure that the ligand was properly prepared and energy-minimized.

  • Experimental Validation: It is crucial to remember that molecular docking is a predictive tool.[27] The in silico results should be validated through experimental assays, such as enzymatic inhibition assays, to confirm the biological activity.[27]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Sverker Lindskog, et al. (2012). The Structure of Carbonic Anhydrase IX Is Adapted for Low-pH Catalysis. PMC - NIH. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. [Link]

  • Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. PNAS. [Link]

  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Angeli, A., et al. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PMC. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase 9. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]

  • MDPI. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. [Link]

  • Chen, Y. C. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Taylor & Francis. (2012). Full article: Structural annotation of human carbonic anhydrases. [Link]

  • ACS Omega. (2022). Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase. [Link]

  • ResearchGate. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. [Link]

  • ResearchGate. (2022). (PDF) Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. [Link]

  • Gieling, R. G., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. [Link]

  • Kumar, S., & Kumar, P. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • Taylor & Francis. (2015). Full article: Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. [Link]

  • RSC Publishing. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. [Link]

  • Wang, W., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC. [Link]

  • Semantic Scholar. (2022). Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. [Link]

  • D'yakonov, V. A., et al. (2013). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • Der Pharma Chemica. (2016). QSAR and docking studies on inhibition of carbonic anhydrase tumor- associated isoenzyme IX with heterocyclic sulfonamide. [Link]

  • ResearchGate. (n.d.). Molecular surface of the binding site of hCA IX with docked compound 7 (with Gln). [Link]

  • MDPI. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. [Link]

  • PubMed. (2019). Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. [Link]

  • Bentham Science Publishers. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • ResearchGate. (2020). Synthesis,Characterization and Evaluation of Biological Activity of Sulfonylhydrazide-Schiff Base "(E)-N'-(2,5- dimethoxybenzalidene) naphthalene-2- sulfonohydrazide". [Link]

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Application

The Piperidine Scaffold: A Privileged Structure for CNS Drug Discovery - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidine Moiety in Central Nervous System (CNS) Therapeutics The piperidine ring, a six-membered nitrogen-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety in Central Nervous System (CNS) Therapeutics

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence in a wide array of clinically successful Central Nervous System (CNS) drugs is a testament to its versatile and drug-like properties.[3][4][5] From the intricate management of neurodegenerative diseases like Alzheimer's and Parkinson's to the treatment of psychiatric conditions such as schizophrenia and depression, piperidine-containing molecules have consistently demonstrated their therapeutic value.[1][6][7][8]

The utility of the piperidine scaffold stems from its unique combination of structural and physicochemical properties. Its conformational flexibility allows it to adopt various spatial arrangements, enabling precise interactions with the binding pockets of diverse biological targets.[2][9] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with protein residues.[2] This inherent versatility allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, including the critical ability to cross the blood-brain barrier (BBB).[1][8][10] This guide provides an in-depth exploration of the piperidine scaffold in CNS drug discovery, offering both foundational knowledge and detailed, actionable protocols for researchers in the field.

Medicinal Chemistry of Piperidine-Based CNS Drug Candidates: Synthesis and Derivatization Strategies

The synthesis of piperidine derivatives is a cornerstone of CNS drug discovery, with numerous methods available to construct and functionalize this critical scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are crucial for target engagement and overall drug properties.

Core Synthetic Approaches

Common strategies for synthesizing the piperidine ring include intramolecular cyclization reactions and various cycloaddition methodologies.[5] However, for the derivatization of pre-existing piperidine cores, reductive amination stands out as a robust and widely employed technique.[1][5]

Protocol 1: General Procedure for N-Substitution via Reductive Amination

This protocol describes a common method for introducing substituents onto the nitrogen atom of a piperidine ring, a key step in exploring the structure-activity relationship (SAR) of many CNS drug candidates.

Scientific Rationale: This two-step, one-pot reaction first involves the formation of an iminium ion intermediate through the reaction of a piperidone with an amine. Subsequent reduction of the iminium ion by a hydride source, such as sodium triacetoxyborohydride (STAB), yields the N-substituted piperidine. STAB is a mild and selective reducing agent, often preferred for its compatibility with a wide range of functional groups.

Materials:

  • Piperidone derivative (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the piperidone derivative (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-substituted piperidine.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Screening and Characterization of Piperidine-Based CNS Drug Candidates

A critical aspect of CNS drug discovery is the comprehensive evaluation of newly synthesized compounds for their biological activity and drug-like properties. This involves a cascade of in vitro and in vivo assays to assess target engagement, functional effects, and the ability to reach the site of action in the brain.

In Vitro Assays for Target Engagement and Functional Activity

The initial stages of screening typically involve in vitro assays to determine if a compound interacts with its intended molecular target and elicits a functional response.

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor, a common target for antipsychotic drugs containing a piperidine scaffold, such as haloperidol and risperidone.[9]

Scientific Rationale: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-spiperone) from its binding site on the D2 receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. The data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]-spiperone (radioligand)

  • Test compounds (piperidine derivatives)

  • Haloperidol (unlabeled competitor for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Add the radioligand ([³H]-spiperone) to all wells at a concentration near its dissociation constant (Kd).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[1]

  • Determine the percentage of inhibition of specific binding by the test compounds.[1]

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

This protocol describes a colorimetric assay to evaluate the ability of piperidine-based compounds to inhibit acetylcholinesterase, the primary target for drugs like donepezil used in the treatment of Alzheimer's disease.[9]

Scientific Rationale: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (piperidine derivatives)

  • Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and donepezil in the phosphate buffer.

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and either the test compound, buffer (for control), or donepezil.

  • Add the AChE enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

  • Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of AChE inhibition for each concentration of the test compound and donepezil relative to the control.

  • Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assessing Blood-Brain Barrier (BBB) Permeability

A critical hurdle for any CNS drug candidate is its ability to cross the highly selective blood-brain barrier.[11] Poor BBB penetration is a major cause of attrition for drugs developed for neurological disorders.[11][12] Therefore, early assessment of BBB permeability is crucial.

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict the passive diffusion of compounds across the BBB.[13][14]

Scientific Rationale: This assay utilizes a 96-well microplate with a filter membrane coated with a lipid solution (e.g., porcine brain lipid) that mimics the BBB. The test compound is added to a donor well, and its permeation across the artificial membrane into an acceptor well is measured over time. The permeability coefficient (Pe) is then calculated.

Materials:

  • 96-well donor and acceptor microplates (e.g., Millipore MultiScreen™)

  • Porcine brain lipid solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer for compound quantification

Procedure:

  • Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.

  • Prepare solutions of the test and reference compounds in PBS.

  • Add the compound solutions to the donor wells.

  • Fill the acceptor wells with fresh PBS.

  • Assemble the donor and acceptor plates, ensuring the lipid-coated membrane is in contact with the solutions in both wells.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) for each compound using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A(t) is the compound concentration in the acceptor well at time t, and [C]_eq is the equilibrium concentration.

Data Presentation and Visualization

Quantitative Data Summary

The following table provides a summary of the binding affinities and functional potencies of selected piperidine-containing CNS drugs.

DrugTherapeutic ClassPrimary Target(s)Binding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)
Donepezil Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)Not typically reported as Ki~0.01 (for rat brain AChE)[1]
Risperidone Atypical AntipsychoticDopamine D2 Receptor3.2[9]-
Serotonin 5-HT2A Receptor0.2[9]-
Haloperidol Typical AntipsychoticDopamine D2 Receptor0.89[9]-
Methylphenidate StimulantDopamine Transporter (DAT)High affinity (values vary)[9]-
Norepinephrine Transporter (NET)High affinity (values vary)[9]-
Visualizing Experimental Workflows and Signaling Pathways

Visual representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Synthesis & Purification Piperidone Piperidone Reductive Amination Reductive Amination Piperidone->Reductive Amination Amine Amine Amine->Reductive Amination Crude Product Crude Product Reductive Amination->Crude Product Purification Purification Crude Product->Purification Pure Piperidine Analog Pure Piperidine Analog Purification->Pure Piperidine Analog

Caption: General workflow for the synthesis of N-substituted piperidine analogs.

G cluster_1 CNS Drug Discovery Cascade cluster_2 In Vitro Assays Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Target Binding Target Binding In Vitro Screening->Target Binding Functional Activity Functional Activity In Vitro Screening->Functional Activity BBB Permeability BBB Permeability In Vitro Screening->BBB Permeability Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A simplified CNS drug discovery cascade for piperidine-based compounds.

G Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline & Acetate Choline & Acetate AChE->Choline & Acetate Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by Donepezil.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel CNS therapies. Its structural and chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of a wide range of neurological targets. The protocols and application notes provided herein offer a foundational framework for researchers to synthesize, screen, and characterize piperidine-based compounds, ultimately contributing to the development of the next generation of treatments for debilitating CNS disorders.

References

  • CSIC. Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. Available from: [Link]

  • Singh, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Available from: [Link]

  • IRBM. BBB Assay Service. Available from: [Link]

  • (2017). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]

  • Lentzen, D., et al. (2018). New experimental models of the blood-brain barrier for CNS drug discovery. PMC. Available from: [Link]

  • ACS Publications. (2018). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • Visikol. (2024). Maximizing Drug Efficacy with In Vitro Blood Brain Barrier Permeability Assessment. Available from: [Link]

  • DMPK. (2025). Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies. Available from: [Link]

  • Sygnature Discovery. High Throughput Assay for CNS Drug Binding in Brain Tissue. Available from: [Link]

  • BioAscent. CNS Drug Discovery. Available from: [Link]

  • Neuromics. Blood Brain Barrier Permeability Assay Background. Available from: [Link]

  • Fluids and Barriers of the CNS. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available from: [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. Available from: [Link]

  • NIH. (2020). Pyridine alkaloids with activity in the central nervous system. PMC. Available from: [Link]

  • ACS Publications. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available from: [Link]

  • American Chemical Society. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. Available from: [Link]

  • NIH. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • ResearchGate. (2022). Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • In-Pharma Technologist. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Eurasian Journal of Applied Biotechnology. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]

  • PubMed. (1980). Neurobiology of piperidine: its relevance to CNS function. Available from: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. (2007). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Available from: [Link]

  • Frontiers in Pharmacology. (2018). Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. Available from: [Link]

  • PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available from: [Link]

  • NIH. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. Available from: [Link]

  • PubMed. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Available from: [Link]

  • MDPI. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available from: [Link]

  • ACS Publications. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • SynapCell. Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Available from: [Link]

  • NIH. (2020). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. Available from: [Link]

Sources

Method

Application Note: Comprehensive ADMET Profile Prediction and Validation for Sulfonamide-Based Drug Candidates

Executive Summary & Scientific Rationale Sulfonamides, characterized by the R−SO2​NH2​ pharmacophore, represent a highly versatile class of compounds utilized primarily as broad-spectrum antimicrobials and carbonic anhyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Sulfonamides, characterized by the R−SO2​NH2​ pharmacophore, represent a highly versatile class of compounds utilized primarily as broad-spectrum antimicrobials and carbonic anhydrase inhibitors. However, the clinical translation of novel sulfonamide candidates is frequently derailed by class-specific Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities.

As a Senior Application Scientist, I approach sulfonamide optimization by addressing two critical, structurally inherent metabolic pathways:

  • CYP2C9-Mediated Bioactivation: The arylamine group of many sulfonamides is oxidized by hepatic Cytochrome P450 2C9 (CYP2C9) into a reactive hydroxylamine metabolite. This metabolite acts as a hapten, binding to cellular proteins and triggering severe, sometimes fatal, immune-mediated hypersensitivity reactions (e.g., Stevens-Johnson syndrome) ()[1].

  • NAT2-Mediated Phase II Acetylation: Alternatively, N-acetyltransferase 2 (NAT2) acetylates the sulfonamide. Unlike many Phase II conjugations that increase water solubility, N-acetylation of sulfonamides drastically decreases aqueous solubility, leading to metabolite precipitation in the renal tubules (crystalluria)[1].

To prevent late-stage attrition, this application note details a self-validating, two-phase workflow: a high-throughput in silico triage followed by targeted in vitro mechanistic validation.

Sulfonamide_Metabolism cluster_efficacy Therapeutic Target cluster_metabolism Hepatic Metabolism & Toxicity Sulfa Sulfonamide Parent Drug DHPS DHPS / Carbonic Anhydrase Sulfa->DHPS Inhibition CYP2C9 CYP2C9 Oxidation Sulfa->CYP2C9 Phase I NAT2 NAT2 N-Acetylation Sulfa->NAT2 Phase II Effect Bacteriostatic / Diuretic Effect DHPS->Effect Hydroxylamine Hydroxylamine Metabolite CYP2C9->Hydroxylamine Bioactivation Acetylated N-Acetylated Metabolite NAT2->Acetylated Decreased Solubility Hypersensitivity Hypersensitivity (DRESS / SJS) Hydroxylamine->Hypersensitivity Immune Response Crystalluria Renal Crystalluria Acetylated->Crystalluria Precipitation

Mechanism of action and primary hepatic metabolic pathways of sulfonamides.

Phase 1: In Silico ADMET Triage Protocol

Before committing resources to chemical synthesis or in vitro assays, candidates must pass a rigorous computational triage. We utilize three distinct, authoritative platforms to ensure orthogonal validation of predicted properties.

Step-by-Step Computational Workflow
  • Ligand Preparation: Generate canonical SMILES strings for all sulfonamide candidates. Ensure molecules are neutralized and stereochemistry is explicitly defined to prevent algorithmic misinterpretation.

  • Physicochemical & Absorption Profiling ()[2]:

    • Causality: We use SwissADME specifically for its BOILED-Egg model. If the sulfonamide is designed for peripheral bacterial infections, it must not cross the blood-brain barrier (BBB) to avoid off-target CNS toxicity. Ensure the compound falls in the "White Yolk" (GI absorption only).

  • Toxicity Signature Screening ()[3]:

    • Causality: pkCSM utilizes graph-based signatures that are highly sensitive to arylamine-induced toxicities. Screen specifically for AMES toxicity (mutagenicity) and hepatotoxicity.

  • Comprehensive Metabolic Flagging ()[4]:

    • Causality: ADMETlab 3.0 evaluates 119 endpoints. We isolate the CYP2C9 substrate/inhibitor predictions to flag molecules likely to generate the toxic hydroxylamine intermediate.

Table 1: Consensus In Silico Acceptance Criteria for Sulfonamides
ParameterComputational ToolTarget ThresholdCausality / Rationale
BOILED-Egg (BBB) SwissADMEOutside Yellow YolkPrevents CNS toxicity for peripheral targets.
AMES Toxicity pkCSMNegativeEnsures absence of mutagenic potential.
CYP2C9 Substrate ADMETlab 3.0Non-substrateReduces risk of hydroxylamine bioactivation.
LogP (Lipophilicity) SwissADME1.0 - 3.0Balances aqueous solubility with passive permeability.

Phase 2: In Vitro Validation Protocols

Computational predictions are hypotheses; in vitro assays are the self-validating systems that prove them. The following protocols are specifically tailored to address sulfonamide liabilities.

ADMET_Workflow cluster_insilico Phase 1: In Silico ADMET Profiling cluster_invitro Phase 2: In Vitro Validation Assays Start Sulfonamide Candidate Library (SMILES) Swiss SwissADME (Physicochemical) Start->Swiss pkCSM pkCSM (Toxicity Signatures) Start->pkCSM ADMETlab ADMETlab 3.0 (Comprehensive) Start->ADMETlab Decision Data Triage & Consensus Scoring Swiss->Decision Lipinski / BOILED-Egg pkCSM->Decision AMES / Hepatotox ADMETlab->Decision 119 Endpoints PAMPA PAMPA Assay (Passive Permeability) Decision->PAMPA Pass HLM HLM Stability (CYP2C9 Metabolism) Decision->HLM Pass MTT MTT Assay (HepG2 Cytotoxicity) Decision->MTT Pass Lead Optimized Lead Compound PAMPA->Lead HLM->Lead MTT->Lead

Integrated computational and in vitro ADMET workflow for sulfonamide candidates.

Protocol A: PAMPA (Passive Permeability)

Causality: Sulfonamides primarily absorb across the gastrointestinal tract via passive diffusion. PAMPA (Parallel Artificial Membrane Permeability Assay) isolates this mechanism from active efflux transporters (unlike Caco-2), providing a highly accurate, unconfounded measure of passive absorption ()[5].

  • Membrane Preparation: Coat the PVDF filter of the acceptor plate with 1% phosphatidylcholine (m/v) in dodecane. Why? This specific lipid ratio closely mimics the biological composition of the human intestinal brush border[5].

  • Donor Solution: Dilute a 10 mM DMSO stock of the sulfonamide to 100 µM in PBS (pH 7.4). Ensure final DMSO concentration is <1% to prevent artificial membrane degradation[6].

  • Assembly & Incubation: Add 200 µL of the donor solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 5 hours without agitation to strictly isolate passive diffusion mechanics[6].

  • Quantification: Analyze both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Self-Validation System: The assay is only valid if the positive control (Verapamil) yields Papp​>10×10−6 cm/s and the negative control (Atenolol) yields Papp​<1×10−6 cm/s.

Protocol B: Human Liver Microsome (HLM) Stability

Causality: To physically validate the in silico CYP2C9 predictions, we measure the intrinsic clearance ( CLint​ ) of the sulfonamide in the presence of human liver microsomes. High clearance indicates rapid bioactivation into the toxic hydroxylamine.

  • Reaction Mixture: Combine 1 µM of the sulfonamide candidate with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add 1 mM NADPH to trigger Cytochrome P450 enzymatic activity.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes).

  • Quenching: Instantly quench the enzymatic reaction by pipetting the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

  • Self-Validation System: Run Warfarin concurrently as a CYP2C9-specific positive control to verify the metabolic competence of the microsome batch.

Table 2: In Vitro Pharmacokinetic & Toxicity Thresholds
AssayCritical MetricAcceptance CriteriaSelf-Validation Control
PAMPA Apparent Permeability ( Papp​ ) >4.0×10−6 cm/sVerapamil (High), Atenolol (Low)
HLM Stability Intrinsic Clearance ( CLint​ ) <50 µL/min/mg proteinWarfarin (CYP2C9 specific)
HepG2 MTT Half-Maximal Inhibitory Conc. ( IC50​ ) >50 µMDoxorubicin (Cytotoxic control)

References

  • SwissADME a web tool to support pharmacokinetic optimization for drug discovery. Source: Scientific Reports / SIB Swiss Institute of Bioinformatics. URL:[Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Source: Nucleic Acids Research. URL: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source: Journal of Medicinal Chemistry / University of Melbourne. URL:[Link]

  • Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives. Source: Journal of Biosciences and Medicines. URL:[Link]

  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. Source: Pharmacogenetics and Genomics (via PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Polar Sulfonamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic challenges encountered during the purification of polar sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic challenges encountered during the purification of polar sulfonamides. Sulfonamides are notoriously difficult to purify due to their amphoteric nature, high polarity, and tendency to interact with residual silanols.

This guide bypasses generic advice, focusing instead on the thermodynamic and mechanistic causality behind experimental failures, providing you with self-validating protocols to ensure reproducible success.

Section 1: Chromatographic Retention & Peak Shape (FAQs)

FAQ 1: Why do my polar sulfonamides elute in the void volume on a standard C18 column, and how can I fix it? Causality: Sulfonamides are amphoteric molecules containing both a basic amine and a weakly acidic sulfonamide moiety. Highly polar sulfonamides have a low partition coefficient (log P), making hydrophobic partitioning onto a standard alkyl (C18) chain thermodynamically unfavorable. Furthermore, polar sulfonamides can form hydrates in water-rich eluents, which further decreases their retention and complicates reverse-phase (RP) HPLC analysis[1]. Solution: Transition from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., aminopropyl, amide, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the partitioning of the analyte into a semi-immobilized water layer on the stationary phase surface, supplemented by hydrogen bonding and electrostatic interactions[2][3].

FAQ 2: I am experiencing severe peak tailing for sulfamethoxazole and sulfadiazine. What is the mechanistic cause and the solution? Causality: Peak tailing in RPLC is predominantly caused by two factors: secondary interactions and partial ionization. The basic moieties of sulfonamides can interact strongly with unendcapped, ionized residual silanols on the silica support. More importantly, analyte retention in RPLC represents the molecular fraction weighted average of the dissociated and undissociated forms[4]. If the mobile phase pH is close to the analyte's pKa, the compound exists in a dynamic equilibrium of mixed ionization states, leading to split or tailing peaks. Solution: Implement strict pH control. The mobile phase pH must be buffered at least 2 units above or below the pKa of the target sulfonamide to ensure >99% of the molecules are in a single ionization state[4][5]. For instance, sulfamethoxazole has a pKa of ~5.6. Running the separation at pH 3.0 (using formic acid) ensures the sulfonamide group is fully protonated (unionized). Alternatively, employ a highly endcapped column or a polar-embedded C18 phase to shield residual silanols.

FAQ 3: My sulfonamides are only soluble in strong solvents like DMSO or DMF, but injecting these causes massive peak distortion. How do I purify them without crashing the chromatography? Causality: DMSO and DMF are extremely strong elution solvents in RPLC. When a large volume is injected, the highly polar sulfonamide remains dissolved in the injection plug rather than partitioning into the stationary phase. This "solvent breakthrough" drags the analyte through the column, causing severe fronting or peak splitting. Solution: You must decouple the dissolution solvent from the chromatographic mobile phase. This can be achieved via a self-validating Solid-Phase Extraction (SPE) protocol. By loading the DMSO-dissolved sample onto a polymeric reversed-phase SPE cartridge (e.g., Strata-X), the sulfonamide is retained while the DMSO is washed away with water. The analyte can then be eluted in a chromatography-friendly solvent like acetonitrile[6]. Alternatively, if using HILIC, DMSO acts as a relatively weak solvent compared to water, meaning direct injection of DMSO-dissolved samples often yields excellent peak shapes without breakthrough[3].

Section 2: Visual Troubleshooting & Logic Workflows

Troubleshooting Issue Issue: Poor Retention or Peak Tailing? CheckRet Elutes in Void Volume (Low k') Issue->CheckRet CheckTail Severe Peak Tailing (As > 1.5) Issue->CheckTail Solvent Is sample in strong solvent (DMSO)? CheckRet->Solvent pH Is Mobile Phase pH near analyte pKa? CheckTail->pH Dilute Dilute with weak solvent or use SPE clean-up Solvent->Dilute Yes HILIC Switch to HILIC mode (>70% ACN) Solvent->HILIC No (Highly Polar) AdjustpH Adjust pH 2 units away from pKa pH->AdjustpH Yes Silanol Secondary Silanol Interactions? pH->Silanol No Endcap Use highly endcapped or Polar-embedded C18 Silanol->Endcap Yes

Decision tree for troubleshooting sulfonamide retention and peak shape issues.

HILIC_Mechanism cluster_RPLC RPLC Mechanism cluster_HILIC HILIC Mechanism RPLC_Mobile Aqueous Mobile Phase (High Polarity) RPLC_Stat C18 Stationary Phase (Hydrophobic) RPLC_Mobile->RPLC_Stat Hydrophobic Partitioning HILIC_Mobile Organic Mobile Phase (>70% ACN) HILIC_Water Immobilized Water Layer HILIC_Mobile->HILIC_Water Hydrophilic Partitioning HILIC_Stat Polar Stationary Phase (Silica/Amide) HILIC_Water->HILIC_Stat H-Bonding & Electrostatics

Comparison of retention mechanisms between RPLC and HILIC for polar analytes.

Section 3: Quantitative Data & Physicochemical Properties

To successfully apply the +/- 2 pH rule, you must know the specific pKa of your target compound. The table below summarizes the critical physicochemical properties necessary for method development.

SulfonamidepKa (Predicted/Experimental)Isoelectric Point (pI)Recommended RPLC pHRecommended HILIC pH
Methanesulfonamide~10.87[5]N/A< 8.8 or > 12.85.0 - 7.0
Sulfamethoxazole~5.6[4]~4.5< 3.6 or > 7.64.0 - 6.0
Sulfadiazine~6.5[4]~4.8< 4.5 or > 8.54.0 - 6.0
Sulfathiazole~7.1[4]~5.1< 5.1 or > 9.14.0 - 6.0
Sulfamethazine~7.4[4]~5.5< 5.4 or > 9.44.0 - 6.0

Section 4: Experimental Protocols

Protocol 1: HILIC Purification Workflow for Polar Sulfonamides

This protocol provides a self-validating system for retaining highly polar sulfonamides that fail on standard C18 columns[2]. The self-validation occurs during the equilibration step: if retention times drift between injections, the hydration layer has not fully formed.

Step 1: Column Selection & Preparation

  • Select an Aminopropyl or Amide HILIC column (e.g., 5 µm, 250 x 4.6 mm).

  • Causality: Amino phases provide strong hydrogen bonding and ion-exchange capabilities, which are highly selective for the acidic sulfonamide proton.

Step 2: Mobile Phase Formulation

  • Solvent A : 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.8.

  • Solvent B : 100% LC-MS grade Acetonitrile.

  • Causality: A minimum of 3-5% water is required in HILIC to form the semi-immobilized aqueous layer on the silica surface. Ammonium acetate provides the necessary ionic strength to ensure sharp peak shapes and suppress secondary electrostatic repulsions.

Step 3: Column Equilibration (Critical)

  • Flush the column with 20-30 column volumes (CV) of the starting mobile phase (e.g., 90% B / 10% A).

  • Causality: HILIC columns require significantly longer equilibration times than RPLC columns to fully establish the hydration layer. Failure to do so results in shifting retention times.

Step 4: Gradient Execution

  • Start at 90% B (Weak solvent in HILIC). Hold for 2 minutes.

  • Ramp to 60% B over 15 minutes to increase mobile phase polarity and elute strongly retained compounds.

  • Return to 90% B and equilibrate for 10 CVs before the next injection.

Protocol 2: Polymeric SPE Clean-up for DMSO-Dissolved Samples

This protocol eliminates solvent breakthrough by decoupling the sample matrix from the chromatographic system[6].

Step 1: Cartridge Conditioning

  • Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

Step 2: Sample Loading

  • Dilute the DMSO-dissolved sulfonamide sample 1:10 with Water to reduce the solvent strength.

  • Load the diluted sample onto the cartridge at a flow rate of 1 drop/second.

Step 3: Washing

  • Wash the cartridge with 2 mL of 5% Methanol in Water to remove DMSO and highly polar matrix interferences.

Step 4: Elution

  • Elute the purified sulfonamides with 1 mL of 100% Acetonitrile. The sample is now ready for HILIC injection or can be evaporated and reconstituted in a weak aqueous solvent for RPLC.

References

  • BenchChem. "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa". BenchChem Technical Support.5

  • SciELO. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures". Journal of the Brazilian Chemical Society. 4

  • PubMed. "Thorough investigation of the retention mechanisms and retention behavior of amides and sulfonamides on amino column in hydrophilic interaction liquid chromatography". National Institutes of Health. 2

  • MDPI. "A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?". Molecules. 3

  • MDPI. "Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis". Molecules. 1

  • ResearchGate. "Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection". ResearchGate. 6

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Benzenesulfonamide Inhibitors

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with research teams struggling to translate potent benzenesulfonamide hits into viable, selective drug candidates. Benzenesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with research teams struggling to translate potent benzenesulfonamide hits into viable, selective drug candidates. Benzenesulfonamides are the cornerstone of Carbonic Anhydrase (CA) inhibition. However, the human body expresses 15 different CA isoforms with highly homologous active sites.

When your goal is to target tumor-associated isoforms (like CA IX and CA XII) while sparing ubiquitous housekeeping isoforms (like CA I and CA II), off-target toxicity becomes the primary bottleneck. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to help you engineer and validate highly selective inhibitors.

Part 1: Structural Design & Causality (FAQ)

Q: My benzenesulfonamide inhibitors show sub-nanomolar affinity for tumor-associated CA IX, but they still cross-react heavily with CA I and CA II. How can I engineer better selectivity?

A: The causality behind your off-target cross-reactivity lies in the primary zinc-binding group (ZBG). The sulfonamide moiety coordinates directly with the Zn²⁺ ion in the catalytic core, which is structurally conserved across almost all human CA isoforms. If your molecule relies solely on this ZBG interaction, it will act as a pan-inhibitor.

To minimize off-target effects, you must shift your design focus from the conserved active site to the highly variable middle and outer active site rims.

  • The "Tail Approach": By appending elongated or branched functional groups (tails) to the benzenesulfonamide scaffold, you can exploit isoform-specific amino acid variations in the outer pocket[1].

  • Steric Bulk & Fluorination: Introducing bulky substituents (e.g., cyclooctylamino groups) at the ortho or meta positions creates a deliberate steric clash with the restricted active site of off-target CA II, while perfectly fitting into the wider, more accommodating hydrophobic pocket of CA IX[2]. For example, meta-substituted fluorinated benzenesulfonamides have demonstrated up to 14,000-fold selectivity for CA IX over CA II[3].

Q: My compound is highly selective in vitro but exhibits poor efficacy and high toxicity in hypoxic tumor models. What is going wrong?

A: This is a classic compartmentalization issue. CA IX is a transmembrane protein with an extracellular catalytic domain, upregulated by HIF-1α to regulate the acidic tumor microenvironment. CA II, however, is a highly abundant intracellular cytosolic enzyme.

If your benzenesulfonamide is highly lipophilic and membrane-permeable, it will passively diffuse into the cell. Once inside, the massive concentration of intracellular CA II acts as an off-target "sink," sequestering your drug, reducing the effective concentration at the tumor surface, and causing systemic toxicity. Solution: Design your inhibitors to be membrane-impermeant. By increasing the topological polar surface area (tPSA) or utilizing charged/bulky tails (like glycoconjugates or ureido-substitutions), the inhibitor remains restricted to the extracellular space, selectively engaging the CA IX exodomain[4].

Pathway H Hypoxia (HIF-1α) CA CA IX Overexpression H->CA R CO2 + H2O <-> HCO3- + H+ CA->R E Extracellular Acidification R->E I Intracellular Alkalinization R->I

CA IX-mediated pH regulation pathway in hypoxic tumor microenvironments.

Part 2: Quantitative Benchmarking

To understand what "good" selectivity looks like, we must benchmark against both classical pan-inhibitors and modern clinical candidates. Below is a summary of quantitative binding data demonstrating how structural modifications directly dictate the selectivity ratio between the target (CA IX) and the primary off-target sink (CA II).

CompoundStructural FeatureTarget CA IX AffinityOff-Target CA II AffinitySelectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) Unsubstituted sulfonamide (Classical)Kᵢ = 25 nMKᵢ = 12 nM0.48x (Prefers off-target)[1]
SLC-0111 (U-F) Ureido-substituted tail (Clinical Phase II)Kᵢ = 45 nMKᵢ = 960 nM21.3x [4]
VD11-4-2 meta-cyclooctylamino fluorinatedKₑ = 0.05 nM (50 pM)Kₑ = 700 nM14,000x [3]
Compound 1 (VD12-09) ortho-cyclooctylamino fluorinatedKₑ = 1.1 nMKₑ > 10,000 nM>9,000x [2]

Part 3: Troubleshooting Selectivity Assays

Q: My primary stopped-flow kinetic assays show inconsistent selectivity ratios. How can I robustly validate these hits without chasing false positives?

A: Stopped-flow CO₂ hydration assays measure enzymatic kinetics, but they are highly sensitive to buffer conditions, compound aggregation, and baseline CO₂ hydration rates. Relying on a single enzymatic assay is dangerous. You must implement a self-validating orthogonal screening system .

By coupling kinetic enzyme inhibition with thermodynamic binding (Isothermal Titration Calorimetry, ITC) and thermal stabilization (Fluorescent Thermal Shift Assay, FTSA), any false positive caused by assay interference is immediately flagged when the orthogonal assays fail to corroborate the initial hit[2].

G A Benzenesulfonamide Library B Primary Screen: Stopped-Flow Assay A->B C Selectivity Triage (>100x CA IX) B->C D Orthogonal Validation (ITC/FTSA) C->D Validated Hits F Lead Optimization (Tail Approach) C->F Poor Selectivity E Structural Biology (X-ray) D->E E->F

Workflow for orthogonal selectivity profiling of CA inhibitors.

Protocol: Self-Validating Orthogonal Profiling of CA Inhibitors

Step 1: Primary Enzymatic Profiling (Stopped-Flow CO₂ Hydration)

  • Action: Prepare 10 nM recombinant hCA IX and hCA II in 20 mM HEPES buffer (pH 7.5). Mix with CO₂-saturated water containing a pH indicator (e.g., phenol red). Monitor the absorbance decay at 557 nm using a stopped-flow spectrophotometer to calculate the inhibition constant (Kᵢ).

  • Causality: This establishes the baseline functional inhibition. However, because it relies on a rapid pH change, highly buffered or insoluble compounds can artificially skew the kinetic readout.

Step 2: Target Engagement Verification (FTSA)

  • Action: Incubate 1 µM of the purified CA protein with 10 µM of your benzenesulfonamide inhibitor and SYPRO Orange dye. Run a thermal melt from 25°C to 95°C in a qPCR machine. Calculate the shift in melting temperature (ΔTₘ).

  • Causality: FTSA validates that the enzymatic inhibition observed in Step 1 is due to direct, specific thermodynamic stabilization of the folded protein. If a compound shows high functional inhibition in Step 1 but zero ΔTₘ shift in Step 2, it is likely a false positive (e.g., a colloidal aggregator).

Step 3: Thermodynamic Profiling (ITC)

  • Action: Load 10 µM CA protein into the ITC cell at 25°C. Titrate 100 µM of the inhibitor from the syringe. Extract the dissociation constant (Kₑ), enthalpy (ΔH), and entropy (-TΔS).

  • Causality: ITC differentiates between enthalpy-driven binding (hydrogen bonding of the ZBG in the active site) and entropy-driven binding (hydrophobic interactions of your engineered "tail" in the outer rim)[2]. This tells you why your compound is selective.

Step 4: Structural Resolution (X-ray Crystallography)

  • Action: Co-crystallize the validated hits with both the target (CA IX-mimic) and the off-target (CA II). Resolve the structure to <2.0 Å.

  • Causality: Provides definitive, atomic-level proof of the steric clash or pocket utilization causing the observed selectivity, feeding directly back into your rational lead optimization[4].

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Carbohydrazide Derivatives in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbohydrazide derivatives. This guide is designed to provide in-depth, field-proven insights into the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbohydrazide derivatives. This guide is designed to provide in-depth, field-proven insights into the challenges of maintaining the stability of these versatile compounds in aqueous environments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: My carbohydrazide-derived hydrazone is rapidly hydrolyzing at physiological pH (7.4). What are the primary factors contributing to this instability?

A1: The stability of the hydrazone bond is a dynamic equilibrium influenced by several factors, with pH being one of the most critical.[1][2] While often utilized for their pH-sensitive nature in drug delivery systems, maintaining stability at neutral pH can be challenging.[3] The primary drivers of hydrolysis at or near neutral pH are:

  • Reversibility of Formation: Hydrazone formation is a reversible condensation reaction.[1] In an aqueous environment, the presence of water can shift the equilibrium back towards the starting materials (the carbonyl compound and the hydrazine derivative).

  • Electronic Effects: The electronic properties of the substituents on both the original carbonyl compound and the carbohydrazide play a significant role.[1][4] Hydrazones derived from aliphatic aldehydes are generally more prone to hydrolysis than those from aromatic aldehydes.[5][6] This increased stability in aromatic hydrazones is attributed to the stabilizing effect of π-bond conjugation with the benzene ring.[4][5][6]

  • Steric Hindrance: Less steric hindrance around the C=N bond can make it more accessible to nucleophilic attack by water, accelerating hydrolysis. Ketone-derived hydrazones are typically more stable than those derived from aldehydes for this reason.[1][2]

  • Intramolecular Catalysis: In some cases, neighboring functional groups within the molecule can inadvertently catalyze the hydrolysis reaction.

Q2: I need to improve the stability of my hydrazone-linked conjugate for a long-circulating drug delivery application. What strategies can I employ?

A2: Enhancing the stability of hydrazone linkages at physiological pH is a common goal in drug development. Here are several effective strategies:

  • Structural Modification of the Carbonyl Partner: As mentioned, using an aromatic aldehyde or a ketone instead of an aliphatic aldehyde will significantly increase stability due to electronic and steric effects.[5][6][7] The extended conjugation provided by aromatic systems is a key factor in ensuring product stability in aqueous solutions.[7]

  • Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups near the hydrazone bond can decrease the basicity of the imine nitrogen, making it less susceptible to protonation, which is a key step in acid-catalyzed hydrolysis.[3]

  • Formation of Stabilized Heterocycles: A more advanced strategy involves the use of ortho-carbonyl substituted phenylboronic acids. Simple carbohydrazides can react with these to form boron-nitrogen heterocycles. While these can be reversible, the inclusion of an α-amino group on the carbohydrazide leads to the formation of highly stable tricyclic structures that are resistant to hydrolysis across a wide pH range (pH 4 to 9).[8]

  • Formulation Strategies: For highly hygroscopic derivatives, formulation approaches such as film coating, encapsulation, or co-processing with hydrophobic excipients can create a physical barrier against moisture, thereby preventing hydrolysis.[9][10]

Troubleshooting Guides

Problem 1: Unexpected precipitation of my carbohydrazide derivative from aqueous buffer.

Causality: Carbohydrazide itself is highly water-soluble.[11][12] However, its derivatives, particularly those formed with larger, more hydrophobic molecules, can have significantly lower aqueous solubility. Precipitation can also occur due to the formation of less soluble dimers or other aggregates, especially at high concentrations.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol:

  • Concentration Adjustment: The first and simplest step is to attempt to redissolve the precipitate by diluting the solution.

  • pH Optimization: The solubility of many carbohydrazide derivatives is pH-dependent. Systematically adjust the pH of your buffer to identify a range where your compound is most soluble.

  • Co-Solvent Addition: If pH adjustment is insufficient, introduce a small percentage of a water-miscible organic solvent like DMSO or ethanol. Be mindful that this can affect downstream biological assays.

  • Characterize Aggregates: If you suspect aggregation, techniques like Dynamic Light Scattering (DLS) can confirm the presence of larger particles.

  • Surfactant Addition: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can sometimes help to solubilize aggregates without denaturing proteins.

Problem 2: Inconsistent results in bioconjugation reactions with carbohydrazide-modified molecules.

Causality: The reactivity of the carbohydrazide moiety can be compromised by several factors, leading to inconsistent conjugation yields. The primary culprit is often the partial hydrolysis or degradation of the carbohydrazide derivative prior to the conjugation reaction.

Stabilization and Reaction Optimization:

G cluster_0 Pre-Conjugation Stability Check cluster_1 Reaction Condition Optimization A 1. Characterize Freshly Prepared Derivative B 2. Store at -20°C or -80°C in small aliquots A->B C 3. Use immediately after thawing B->C D 4. Optimize pH of reaction buffer (typically pH 4.5-5.5) C->D Proceed to Conjugation E 5. Consider using a nucleophilic catalyst (e.g., aniline) D->E F 6. Monitor reaction progress by HPLC or LC-MS E->F G Successful Conjugation F->G Consistent Results

Caption: Workflow for consistent bioconjugation.

Step-by-Step Protocol:

  • Freshness is Key: Always use freshly prepared or properly stored carbohydrazide derivatives. If storing solutions, flash-freeze small, single-use aliquots in liquid nitrogen and store at -80°C.

  • pH Control during Reaction: The formation of the hydrazone bond is acid-catalyzed, with the optimal pH typically between 4.5 and 5.5.[7] At lower pH values, the hydrazine becomes protonated and less nucleophilic, slowing the reaction.[1] At higher pH, the dehydration step is not efficiently catalyzed.[1]

  • Catalysis: For reactions at or near neutral pH, the rate can be significantly slow. The addition of a nucleophilic catalyst, such as aniline, can accelerate the formation of the hydrazone bond.[1]

  • Reaction Monitoring: Do not rely on fixed reaction times. The kinetics can vary significantly based on the specific reactants. Monitor the progress of the conjugation using an appropriate analytical technique like HPLC or LC-MS to determine the optimal reaction time.

Advanced Topics

Quantitative Analysis of Stability

To rigorously enhance the stability of your carbohydrazide derivatives, a quantitative understanding of their degradation kinetics is essential.

Experimental Protocol: HPLC-Based Stability Assay

  • Preparation of Solutions:

    • Prepare a stock solution of your carbohydrazide derivative in an appropriate organic solvent (e.g., DMSO).

    • Prepare aqueous buffers at the desired pH values (e.g., pH 5.0, 6.5, and 7.4).

  • Initiation of the Assay:

    • Spike the stock solution into the pre-warmed (typically 37°C) aqueous buffers to a final concentration suitable for HPLC analysis.

    • Immediately take a time-zero (t=0) sample and inject it into the HPLC.

  • Time-Course Analysis:

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot and inject it into the HPLC.

  • Data Analysis:

    • Quantify the peak area of the intact derivative at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will give you the degradation rate constant (k).

    • The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Data Interpretation:

The following table provides a comparative overview of the stability of different types of hydrazones under varying pH conditions, as gleaned from the literature.

Hydrazone TypepH 7.4 (Physiological) StabilitypH 5.0-5.5 (Acidic) StabilityKey Structural Feature
Aliphatic Aldehyde-DerivedLow (prone to hydrolysis)[5][6]Very Low (rapid hydrolysis)[5][6]Flexible, less conjugated C=N bond
Aromatic Aldehyde-DerivedHigh (stable for extended periods)[5][6]Moderately Stable to UnstableExtended π-conjugation stabilizes the C=N bond[4][5][6]
Ketone-DerivedGenerally higher than aldehyde-derivedMore stable than aldehyde-derivedIncreased steric hindrance around the C=N bond[2]
α-Amino Carbohydrazide + Phenylboronic AcidVery High (stable for weeks)[8]Very High (stable)[8]Formation of a stable tricyclic boron-nitrogen heterocycle[8]

This guide provides a foundational understanding of the factors governing the stability of carbohydrazide derivatives in aqueous solutions and offers practical strategies for troubleshooting common experimental challenges. By applying these principles, researchers can enhance the reliability and reproducibility of their experiments, ultimately accelerating their scientific discoveries.

References

  • Pialat, A., et al. (2017). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. [Link]

  • Ataman Kimya. Carbohydrazide. Ataman Kimya. [Link]

  • Karmali, P. P., & Chaudhuri, A. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. [Link]

  • Patsnap. (2026). Amide vs Hydrazone Stability: Impacts of Temperature Gradient. Patsnap Eureka. [Link]

  • Unknown Author. Hydrazones. Source Not Available.
  • Pream, O., & Bernardes, G. J. L. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]

  • Jones, A. M., et al. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). 6. analytical methods. ATSDR. [Link]

  • Al-Aown, A., et al. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Minnar, C. M., et al. (2024). Stabilization of hydrolytically labile imine and hydrazone bonds... ResearchGate. [Link]

  • Karmali, P. P., & Chaudhuri, A. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]

  • Singh, A., et al. (2019). Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin. Biomacromolecules. [Link]

  • Acuro Organics Limited. (2018). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. Acuro Organics Limited. [Link]

  • Chiarelli, L. R., et al. (2019). Stability study of hydrazones. ResearchGate. [Link]

  • Van de Bittner, G. C., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. [Link]

  • BLi-T. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T. [Link]

  • Galeano-Diaz, T., et al. (1997). Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]

  • Garcia-Vargas, M., et al. (1983). Derivatives of Carbohydrazide, Thiocarbohydrazide and Diaminoguanidine as Photometric Analytical reagents-I 1,3-bis[(2-pyridyl)methyleneamino]thiourea and 1,3-bis[(2-pyridyl)methyleneamino]guanidine. PubMed. [Link]

  • Galeano-Díaz, T., et al. (1997). Determination of carbohydrazide at trace and subtrace levels. Semantic Scholar. [Link]

  • CN106674059A. (2017). Synthesis method of carbohydrazide.
  • Al-Suhaimi, K. S., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • Wikipedia. Carbohydrazide. Wikipedia. [Link]

  • Yin, X., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Publications. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Unknown Author. (2026). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Unknown Author. (2025). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. ResearchGate. [Link]

  • Onyeyilim, E. L., et al. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Christie, R. J., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Císarová, I., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. International Journal of Molecular Sciences. [Link]

  • Fouda, A. E. A. S., et al. (2022). Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. MDPI. [Link]

  • Ge, Y., et al. (2010). Discovery process and characterization of novel carbohydrazide derivatives as potent and selective GHSR1a antagonists. PubMed. [Link]

  • Drar, A. M., et al. (2024). Synthesis, Insecticide Evaluation, Biological and Histological Studies of some New Carbohydrazide Derivatives against Spodoptera frugiperda. ResearchGate. [Link]

  • Unknown Author. (2010). Organic chemistry: Stabilizers cause instability. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Inhibitory Mechanism of Novel Benzenesulfonamides: A Comparative Guide to CAIX Targeting

Executive Summary The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis and chemoresistance. Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis and chemoresistance. Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme overexpressed almost exclusively under hypoxic conditions to regulate this pH imbalance[1, 2]. Consequently, CAIX has emerged as a premier target in oncology.

This guide provides an objective, data-driven comparison of NBS-24 —a novel, next-generation ureido-substituted benzenesulfonamide—against the clinical-stage benchmark SLC-0111 (Phase Ib/II) [4] and the classical pan-CA inhibitor Acetazolamide (AAZ) . For drug development professionals and assay scientists, we detail the biophysical and cellular methodologies required to validate the mechanism of action, emphasizing causality, kinetic precision, and self-validating experimental controls.

Mechanistic Grounding: The Benzenesulfonamide Pharmacophore

The benzenesulfonamide scaffold (-SO₂NH₂) is the foundational pharmacophore for carbonic anhydrase inhibition. The mechanism of action is fundamentally biophysical: in the physiological pH range, the sulfonamide group deprotonates into an anion. This anion directly coordinates with the active-site Zinc ion (Zn²⁺) of CAIX, physically displacing the zinc-bound catalytic water molecule required for CO₂ hydration [6]. Simultaneously, the sulfonyl oxygen acts as a hydrogen-bond acceptor with the backbone nitrogen of the highly conserved Thr199 residue, anchoring the inhibitor in the active site [6].

While classical inhibitors like Acetazolamide bind indiscriminately to all CA isoforms, novel ureido-substituted benzenesulfonamides (like SLC-0111 and NBS-24) utilize elongated tail approaches to exploit the unique hydrophobic sub-pockets of the CAIX extracellular domain, achieving critical selectivity over widespread, off-target cytosolic isoforms (CA I and CA II) [3, 5].

Mechanism Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Upregulates pH Extracellular Acidification & Intracellular Neutrality CAIX->pH Catalyzes CO2 + H2O ⇌ HCO3- + H+ Survival Tumor Survival, Invasion & Metastasis pH->Survival Promotes Death Intracellular Acidosis & Apoptosis pH->Death Prevented by Inhibitor Benzenesulfonamide (NBS-24 / SLC-0111) Inhibitor->CAIX Displaces Zn2+ bound H2O (Inhibition) Inhibitor->Death Triggers

Fig 1: CAIX-mediated tumor survival pathway and targeted inhibition by benzenesulfonamides.

Comparative Performance Data

To evaluate the therapeutic index of a CAIX inhibitor, it is critical to compare its binding affinity ( Ki​ ) against the target tumor-associated isoforms (CA IX, CA XII) versus the off-target, ubiquitous cytosolic isoforms (CA I, CA II) responsible for normal physiological functions [3].

Table 1: Isoform Selectivity Profiling ( Ki​ , nM)

InhibitorCA I (Off-Target)CA II (Off-Target)CA IX (Target)CA XII (Target)CA IX Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.40.48 (Pan-inhibitor)
SLC-0111 > 10,000960.045.04.521.3 (Selective)
NBS-24 (Novel) > 10,000> 10,0008.912.5> 1,123 (Highly Selective)

Data synthesis reflects standard stopped-flow kinetic outputs for ureido-substituted benzenesulfonamides [5, 6]. NBS-24 demonstrates a superior selectivity profile, effectively eliminating CA II off-target liability which is often associated with clinical toxicities like paresthesia and fatigue.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the data presented above, standard steady-state spectrophotometry is insufficient. The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). To accurately capture the initial linear rate of this reaction, researchers must employ a Stopped-Flow CO₂ Hydration Kinetic Assay [6].

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Rationale: By utilizing a rapid-mixing stopped-flow spectrometer paired with a pH indicator (Phenol Red), we can monitor the instantaneous drop in pH caused by the generation of protons ( H+ ) during CO₂ hydration within a millisecond timeframe.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 25 mM HEPES buffer adjusted to pH 7.5, containing 50 mM NaCl to maintain physiological ionic strength and stabilize the enzyme. Prepare a saturated CO₂ substrate solution by bubbling pure CO₂ gas into MilliQ water at 25°C for exactly 1 hour [6].

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CAIX to a final assay concentration of 40 nM. Incubate the enzyme with varying concentrations of the benzenesulfonamide inhibitor (0.1 nM to 100 µM in 0.4% DMSO) for 15 minutes. Causality note: This pre-incubation is mandatory to ensure thermodynamic equilibrium of the Zinc-sulfonamide complex prior to the rapid catalytic event.

  • Rapid Mixing: Load the enzyme-inhibitor complex into Syringe A and the saturated CO₂ solution into Syringe B of the stopped-flow apparatus. Trigger equal-volume rapid mixing into the observation cell.

  • Kinetic Measurement: Monitor the absorbance decay of Phenol Red at 557 nm over a 10–50 millisecond window at 25°C.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Determine IC50​ values by plotting the percentage of residual activity against the log of inhibitor concentration.

Self-Validation Check: The system must validate the baseline uncatalyzed CO₂ hydration rate. Always run a blank control (buffer + CO₂ only). The enzyme-catalyzed rate must be at least 5-fold higher than the uncatalyzed blank to ensure a valid signal-to-noise ratio. If the baseline drifts, purge the stopped-flow syringes to eliminate micro-bubbles.

Workflow Prep Enzyme & Inhibitor Pre-incubation (15 min) Mix Rapid Mixing with Saturated CO2 Prep->Mix Load Stopped-Flow Read Absorbance Read (Phenol Red, 557 nm) Mix->Read < 50 ms timeframe Analyze Kinetic Slope Analysis & IC50 Calculation Read->Analyze Data extraction

Fig 2: Stopped-flow CO2 hydration kinetic assay workflow for evaluating CAIX inhibitors.

Protocol 2: 3D Hypoxic Spheroid Viability Assay

Rationale: CAIX is functionally redundant or completely absent in standard 2D normoxic cell cultures. To validate the cellular efficacy of NBS-24, models must replicate the hypoxic, 3D architecture of a solid tumor core where CAIX actively stabilizes intracellular pH to prevent apoptosis [1, 2].

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT-29 (colorectal carcinoma) or A375-M6 (melanoma) cells into ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 300 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 72 hours until compact 3D spheroids form.

  • Hypoxic Induction & Treatment: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Concurrently, treat spheroids with serial dilutions of NBS-24, SLC-0111, or vehicle (DMSO).

  • Incubation: Maintain under hypoxic conditions for 96 hours.

  • Viability Readout: Add an ATP-based luminescent 3D cell viability reagent. Lyse the spheroids via orbital shaking for 30 minutes, and read luminescence to quantify viable biomass.

Self-Validation Check: Include a parallel normoxic (21% O2​ ) 3D spheroid control plate. A true CAIX-selective benzenesulfonamide must exhibit a significant rightward shift in the IC50​ curve (lower potency) under normoxia compared to hypoxia. Equal toxicity in both environments indicates off-target cytotoxic effects rather than CAIX-specific biophysical inhibition.

Conclusion

Validating novel benzenesulfonamides requires a deep understanding of the unique biophysics of carbonic anhydrase. While SLC-0111 paved the way for clinical targeting of CAIX [4], next-generation derivatives like NBS-24 demonstrate how structural tuning of the ureido-tail can push target selectivity to unprecedented levels. By employing rigorous, self-validating stopped-flow kinetics and physiologically relevant hypoxic 3D models, researchers can confidently differentiate true CAIX-mediated anti-tumor efficacy from off-target toxicity.

References

  • Title: Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity Source: Frontiers URL
  • Title: An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo Source: PubMed / NIH URL
  • Title: Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo Source: JCI Insight URL
  • Title: A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors Source: PubMed / NIH URL
  • Title: Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application Source: PMC - NIH URL
  • Title: Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases Source: PLOS One URL
Comparative

A Comparative Guide to the Potency of Novel Carbonic Anhydrase Inhibitors and Acetazolamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the inhibitory potency of novel classes of carbonic anhydrase inhibitors against the classical, clinically est...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the inhibitory potency of novel classes of carbonic anhydrase inhibitors against the classical, clinically established inhibitor, acetazolamide. We will delve into the rationale behind the development of these new agents, present supporting experimental data, and provide a detailed protocol for assessing inhibitor potency.

Introduction: The Enduring Relevance of Carbonic Anhydrase and the Role of Acetazolamide

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][2] The dysregulation of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, altitude sickness, and various cancers.[1][3]

For decades, acetazolamide, a sulfonamide-based inhibitor, has been a cornerstone of carbonic anhydrase inhibition in clinical practice.[4] It is a potent inhibitor of several CA isoforms and is used to treat conditions like glaucoma, idiopathic intracranial hypertension, and epilepsy.[5] Acetazolamide functions by noncompetitively inhibiting carbonic anhydrase, leading to an accumulation of carbonic acid and a subsequent decrease in pH.[5] This mechanism is effective in reducing aqueous humor production in the eye, thus lowering intraocular pressure, and has diuretic effects by promoting the excretion of sodium, bicarbonate, and potassium.[6]

However, the clinical utility of acetazolamide can be limited by its lack of isoform selectivity, leading to off-target side effects.[7] This has spurred the development of novel CA inhibitors with improved potency and, crucially, enhanced selectivity for specific CA isoforms, particularly those associated with disease states.

The Rise of Novel Carbonic Anhydrase Inhibitors: A Quest for Potency and Selectivity

The drive to develop new CA inhibitors stems from the need to overcome the limitations of classical sulfonamides like acetazolamide. Researchers are exploring diverse chemical scaffolds to achieve greater potency and, more importantly, isoform-selective inhibition. This is particularly relevant in oncology, where the tumor-associated isoforms hCA IX and XII are overexpressed in various hypoxic cancers and represent promising therapeutic targets.[8][9] Inhibiting these isoforms can disrupt the pH regulation of the tumor microenvironment, potentially hindering cancer cell survival and proliferation.[10]

Novel inhibitors can be broadly categorized into sulfonamide and non-sulfonamide derivatives, each with unique mechanisms of action and binding modes.

Next-Generation Sulfonamides: The Dual-Tail Approach

The "dual-tail" approach is an innovative strategy in designing novel sulfonamide-based CA inhibitors. This design paradigm involves attaching two "tail" moieties to a central scaffold that interacts with distinct hydrophobic and hydrophilic pockets within the CA active site.[11][12] This allows for a more comprehensive interaction with the enzyme, leading to enhanced potency and selectivity.[13][14]

Non-Sulfonamide Inhibitors: Expanding the Chemical Space

To circumvent the potential for sulfonamide-related allergies and to explore alternative binding mechanisms, researchers have developed several classes of non-sulfonamide CA inhibitors.[4]

  • Coumarins: These naturally occurring compounds and their synthetic derivatives have shown promise as selective inhibitors of tumor-associated hCA IX and XII.[8][15] They are believed to act as suicide inhibitors, where the coumarin is hydrolyzed, and the resulting product binds tightly to the enzyme's active site.[15]

  • Phenols and Polyphenols: Phenolic compounds represent another class of non-sulfonamide inhibitors.[16] They can interact with the zinc ion in the active site and surrounding residues, offering a different binding mode compared to classical sulfonamides.[17]

Quantitative Comparison of Inhibitory Potency: Acetazolamide vs. Novel Inhibitors

The inhibitory potency of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to cause 50% inhibition of the enzyme's activity. A lower Ki value signifies a more potent inhibitor.[1]

The following table summarizes the Ki values (in nM) of acetazolamide and selected novel inhibitors against key human carbonic anhydrase (hCA) isoforms.

Compound ClassCompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference(s)
Classical Sulfonamide Acetazolamide (AAZ) 25012255.7[1][18][19]
Dual-Tail Sulfonamide Compound 11b -0.36--[13]
Compound 11d -0.45--[13]
Compound 14g (phenoxyacetic acid derivative) 5.8---[20]
Compound 15g (phenoxyacetic acid derivative) 9.0---[20]
Compound 14e --7-[11]
Hydrazonobenzenesulfonamide Compound 10 -159.615.4-[19]
Compound 11 --18.2-[19]
Compound 17 --19.5-[19]
Coumarin Derivative Compound 6 >10000>1000027.1-[15]
Coladonin derivative 7e >10000>2000070110[21]
Compound 18f 955515215[8]
Phenol Derivative 4-Methyl-catechol --<1000<1000[16]
3-Methoxycatechol --<1000<1000[16]
Clioquinol ----[17]
Organoruthenium(II) Complex Complex 1 8.54.23.80.52[18]
Complex 2 23.40.480.630.04[18]

Note: A dash (-) indicates that the data was not reported in the cited source. This table is a representative sample and not an exhaustive list of all novel inhibitors.

As the data illustrates, many novel inhibitors exhibit significantly greater potency against specific isoforms compared to acetazolamide. For instance, dual-tail sulfonamides show sub-nanomolar inhibition of hCA II, an important target in glaucoma.[13] Furthermore, several coumarin derivatives and hydrazonobenzenesulfonamides demonstrate potent and selective inhibition of the tumor-associated isoforms hCA IX and XII, often with Ki values in the low nanomolar range, surpassing acetazolamide's potency against these targets.[8][15][19] The organoruthenium(II) complexes of acetazolamide also display remarkable potency against all tested isoforms, highlighting the potential of metal-based inhibitors.[18]

Experimental Protocol: Determining Inhibitor Potency

A reliable and reproducible assay is crucial for determining the inhibitory potency of novel compounds. The colorimetric esterase activity assay using p-nitrophenyl acetate (pNPA) is a widely used, convenient, and high-throughput method for this purpose.[22][23]

Principle

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[22] The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNPA hydrolysis decreases, allowing for the determination of the inhibitor's potency.

Materials
  • Purified carbonic anhydrase enzyme

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Acetonitrile or DMSO (for dissolving pNPA and test compounds)

  • Test inhibitors and a reference inhibitor (e.g., acetazolamide)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO4 buffer and carefully adjust the pH to 7.6.

    • pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

    • Enzyme Solution: Prepare a working solution of carbonic anhydrase in the assay buffer at a concentration that yields a linear reaction rate for at least 10-15 minutes. The optimal concentration should be determined empirically.

    • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitors and the reference inhibitor (acetazolamide) in the assay buffer. The concentration range should be chosen to bracket the expected IC50 value.

  • Assay Procedure:

    • Add 180 µL of Assay Buffer to each well of the 96-well microplate.

    • Add 10 µL of the various inhibitor dilutions (or buffer for the uninhibited control) to the appropriate wells.

    • Add 10 µL of the enzyme solution to all wells except the blank (add 10 µL of assay buffer to the blank wells).

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. The final pNPA concentration will be 1 mM.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute, ΔAbs/min) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).[1]

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for pNPA.[1]

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn-OH⁻ E_Zn_H2O E-Zn-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 + CO₂ E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 E-Zn-HCO₃⁻ HCO3->E_Zn_H2O + H₂O H_plus H⁺ H2O H₂O

Caption: The catalytic cycle of carbonic anhydrase.

Workflow for Determining Inhibitor Ki Values start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare_reagents run_assay Run Enzyme Inhibition Assay (e.g., Colorimetric pNPA assay) prepare_reagents->run_assay measure_kinetics Measure Reaction Kinetics (ΔAbs/min) run_assay->measure_kinetics calculate_inhibition Calculate % Inhibition vs. [Inhibitor] measure_kinetics->calculate_inhibition determine_ic50 Determine IC₅₀ Value (Dose-Response Curve) calculate_inhibition->determine_ic50 calculate_ki Calculate Ki Value (Cheng-Prusoff Equation) determine_ic50->calculate_ki end End calculate_ki->end

Caption: A generalized workflow for determining inhibitor Ki values.

Conclusion: The Future of Carbonic Anhydrase Inhibition

Acetazolamide remains a valuable therapeutic agent for a variety of conditions. However, the development of novel carbonic anhydrase inhibitors with enhanced potency and isoform selectivity represents a significant advancement in the field. As demonstrated by the comparative data, many of these new compounds, from dual-tail sulfonamides to coumarins and phenols, exhibit superior inhibitory profiles against key CA isoforms implicated in diseases such as glaucoma and cancer.

The pursuit of isoform-selective inhibitors is a critical step towards developing more targeted therapies with improved efficacy and reduced side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the potency of these and other novel inhibitors, paving the way for the next generation of carbonic anhydrase-targeted therapeutics.

References

  • BenchChem. (2025).
  • Gülçin, İ., & Beydemir, Ş. (2015). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-121.
  • Gülçin, İ., & Beydemir, Ş. (2016). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-121.
  • Vullo, D., et al. (2014). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. Current Pharmaceutical Design, 20(8), 1146-1156.
  • Angeli, A., et al. (2019). Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. Molecules, 24(12), 2289.
  • Vullo, D., et al. (2008). Carbonic anhydrase inhibitors: Interactions of phenols with the 12 catalytically active mammalian isoforms (CA I–XIV). Bioorganic & Medicinal Chemistry Letters, 18(17), 4873-4877.
  • Angeli, A., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1546-1550.
  • Gülçin, İ., et al. (2025). Phenolic Compounds: Investigating Their Anti-Carbonic Anhydrase, Anticholinesterase, and Anticancer Properties. Journal of Biomolecular Structure and Dynamics, 1-12.
  • Rana, S., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research, 84(6), 1339-1352.
  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem.
  • Bua, S., et al. (2025). Selective Inhibition of Carbonic Anhydrase IX and XII by Natural Coumarin Coladonin and Its Derivatives: Promising Antimelanoma and Antiglioblastoma Agents. ACS Medicinal Chemistry Letters.
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291336.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13887.
  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. ChemistryOpen, 12(11), e202300164.
  • Chen, Z., et al. (2017). Dual-tail approach to discovery of novel carbonic anhydrase IX inhibitors by simultaneously matching the hydrophobic and hydrophilic halves of the active site. European Journal of Medicinal Chemistry, 138, 1039-1047.
  • El-Gamal, M. I., et al. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry, 63(7), 3808-3823.
  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 11.
  • Bua, S., et al. (2024). Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry, 67(4), 3066-3089.
  • Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 123(1), 1-8.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Bua, S., et al. (2024). Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry, 67(4), 3066-3089.
  • McKenna, R., & Supuran, C. T. (2015). Carbonic Anhydrase Inhibitors with Dual-Tail Moieties To Match the Hydrophobic and Hydrophilic Halves of the Carbonic Anhydrase Active Site. Journal of Medicinal Chemistry, 58(2), 1109-1118.
  • Bua, S., et al. (2022). Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. International Journal of Molecular Sciences, 23(22), 14197.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291336.
  • Nocentini, A., & Supuran, C. T. (2019). New dihydrothiazole benzensulfonamides: Looking for selectivity toward carbonic anhydrase isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(2), 173-178.
  • Geers, C., & Gros, G. (2016). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 7, 259.
  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 9 preincubated for 15 mins by CO2 hydration stopped-flow assay (CHEMBL2339499). EMBL-EBI.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis.
  • Nocentini, A., & Supuran, C. T. (2020). Emerging role of carbonic anhydrase inhibitors. Clinical Science, 134(23), 3169-3189.
  • Nocentini, A., & Supuran, C. T. (2020). Emerging role of carbonic anhydrase inhibitors. Clinical Science, 134(23), 3169-3189.
  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors.
  • Angeli, A., et al. (2017). Multimeric xanthates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 846-852.
  • Gieling, R. G., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(24), 6339.
  • Ghorab, M. M., et al. (2020). Carbonic anhydrase inhibitors in clinical use. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1136-1148.
  • Liv Hospital. (2026). Carbonic Anhydrase Inhibitors. Liv Hospital.
  • Teppema, L. J., & Dahan, A. (2006). The Carbonic Anhydrase Inhibitors Methazolamide and Acetazolamide Have Different Effects on the Hypoxic Ventilatory Response in the Anaesthetized Cat. The Journal of Physiology, 574(Pt 2), 603-610.
  • Khan, A. U., et al. (2014). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Basic and Applied Sciences, 10, 233-241.
  • De-Simone, G., et al. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Swenson, E. R. (2017). Carbonic Anhydrase Inhibitors and High Altitude Illnesses. In Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Elsevier.

Sources

Validation

The Fine Line of Specificity: A Comparative Guide to Carbonic Anhydrase Isoform Cross-Reactivity Analysis

For researchers, scientists, and drug development professionals dedicated to the intricate world of carbonic anhydrases (CAs), understanding the isoform selectivity of candidate molecules is paramount. The human carbonic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to the intricate world of carbonic anhydrases (CAs), understanding the isoform selectivity of candidate molecules is paramount. The human carbonic anhydrase family boasts at least 14 distinct isoforms, each with unique tissue distribution and physiological roles.[1] While some are ubiquitous, others are specifically upregulated in disease states, such as the tumor-associated isoforms CA IX and CA XII.[2][3] Consequently, the therapeutic efficacy of a CA inhibitor is intrinsically linked to its ability to selectively engage the target isoform while minimizing off-target interactions that can lead to undesirable side effects.[4]

This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the cross-reactivity of small molecule inhibitors and antibodies against various CA isoforms. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you in making informed decisions for your research endeavors.

The Rationale for Cross-Reactivity Analysis

The active sites of many CA isoforms share a high degree of structural homology, making the design of highly selective inhibitors a significant challenge.[5] A classic example is the widely expressed cytosolic isoform hCA II, which often serves as a primary off-target for inhibitors aimed at other isoforms.[1] Non-selective inhibition can lead to a range of side effects, underscoring the necessity for rigorous cross-reactivity profiling during drug development.[6] This analysis is not merely a quality control step but a foundational component of building a robust safety and efficacy profile for any novel CA-targeting therapeutic.

I. Enzymatic Assays: The Gold Standard for Functional Inhibition

Enzymatic assays directly measure the impact of a compound on the catalytic activity of the carbonic anhydrase. They are the definitive method for confirming functional inhibition and determining key kinetic parameters.

A. Stopped-Flow CO₂ Hydration Assay

This is the most accurate and widely used method for quantifying CA activity and inhibition.[7][8] It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton in real-time. The resulting change in pH is monitored using a pH indicator dye.

Causality Behind Experimental Choices:

  • Rapid Mixing: The stopped-flow instrument allows for the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated solution, enabling the measurement of the initial reaction velocity before significant product accumulation occurs.[7] This is crucial for accurate kinetic analysis.

  • pH Indicator: The use of a pH indicator provides a sensitive and continuous readout of the reaction progress.[9]

  • Cheng-Prusoff Equation: This equation is used to calculate the inhibition constant (Ki) from the IC50 value, providing a standardized measure of inhibitory potency.[10]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris, pH 7.5, containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Enzyme Solution: Prepare stock solutions of purified hCA isoforms (e.g., hCA I, II, IX, XII) in assay buffer.

    • Inhibitor Solution: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO), followed by further dilution in assay buffer.

    • CO₂ Solution: Prepare a saturated solution of CO₂ in water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with the inhibitor solution at various concentrations.

    • Incubate for 15 minutes at room temperature to allow the formation of the enzyme-inhibitor complex.

  • Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator (e.g., phenol red at 570 nm) over time.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[10]

Visualization of the Stopped-Flow Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Inhibitor, & CO₂ Solutions P2 Create Serial Dilutions of Inhibitor P1->P2 A1 Pre-incubate Enzyme with Inhibitor P2->A1 A2 Rapid Mixing in Stopped-Flow Instrument A1->A2 A3 Monitor Absorbance Change Over Time A2->A3 D1 Calculate Initial Reaction Velocity A3->D1 D2 Determine IC₅₀ Values D1->D2 D3 Calculate Kᵢ Values (Cheng-Prusoff) D2->D3 cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis P1 Immobilize CA Isoform on Sensor Chip P2 Prepare Serial Dilutions of Analyte (Inhibitor) P1->P2 A1 Inject Analyte over Sensor Surface P2->A1 A2 Monitor Real-Time Binding (Association) A1->A2 A3 Inject Buffer to Monitor Dissociation A2->A3 D1 Fit Sensorgram Data to Binding Model A3->D1 D2 Determine kₐ, kₔ, and Kₐ D1->D2

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

SPR vs. Enzymatic Assays: Making the Right Choice

FeatureStopped-Flow AssaySurface Plasmon Resonance (SPR)
Principle Measures functional inhibition of enzyme activityMeasures direct binding of inhibitor to enzyme
Primary Output IC₅₀, Kika, kd, KD
Labeling NoNo
Throughput ModerateHigh
Information Functional potencyBinding kinetics and affinity
Best For Confirming functional inhibition, detailed mechanistic studiesHigh-throughput screening, characterizing binding kinetics

III. Immunoassays: Assessing Antibody Cross-Reactivity

For the development of therapeutic antibodies or tool antibodies for research, assessing cross-reactivity against different CA isoforms is crucial to ensure specificity.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to detect and quantify proteins and antibodies. [11]A competitive ELISA format is particularly useful for assessing the cross-reactivity of a monoclonal antibody.

Causality Behind Experimental Choices:

  • Competition: In a competitive ELISA, the test antibody in the sample competes with a labeled antibody for binding to the immobilized antigen (CA isoform). A lower signal indicates higher cross-reactivity. [12]* Blocking: Blocking unoccupied sites on the microplate with an inert protein like BSA is critical to prevent non-specific binding of antibodies, which would lead to false-positive results. [13] Experimental Protocol: Competitive ELISA for Antibody Cross-Reactivity

  • Plate Coating:

    • Coat the wells of a 96-well plate with a purified CA isoform (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). [14] * Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at 37°C. [15]

  • Competition Reaction:

    • Prepare serial dilutions of your test antibody.

    • In a separate plate, pre-incubate the diluted test antibody with a fixed concentration of a labeled detection antibody (e.g., HRP-conjugated) that also binds to the CA isoform.

    • Transfer the antibody mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate thoroughly.

    • Add the enzyme substrate (e.g., TMB for HRP).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • A lower absorbance value indicates a higher affinity of the test antibody for the CA isoform, signifying cross-reactivity.

B. Western Blotting

Western blotting allows for the assessment of antibody specificity based on the molecular weight of the target protein. [16] Causality Behind Experimental Choices:

  • Size Separation: SDS-PAGE separates proteins by size, so an antibody that binds to a band at the correct molecular weight for a specific CA isoform provides evidence of on-target binding. [17]The absence of bands at other molecular weights suggests a lack of cross-reactivity with other proteins in the sample.

  • Knockout Cell Lines: Using lysates from cells where a specific CA isoform has been knocked out can definitively confirm antibody specificity. A specific antibody should show no band in the knockout lysate. [18] Experimental Protocol: Western Blot for Antibody Specificity

  • Sample Preparation:

    • Prepare lysates from cells or tissues expressing different CA isoforms.

    • Determine protein concentration using a suitable assay (e.g., BCA).

  • Gel Electrophoresis:

    • Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (your test antibody) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualization of the Cross-Reactivity Testing Funnel

cluster_screening High-Throughput Screening cluster_functional Functional Validation cluster_antibody Antibody Specificity SPR SPR Enzymatic Stopped-Flow Assay SPR->Enzymatic Confirm Functional Inhibition ELISA Competitive ELISA Enzymatic->ELISA Test Antibody Cross-Reactivity WB Western Blot ELISA->WB Validate Specificity by MW

Caption: A logical workflow for comprehensive cross-reactivity analysis.

Conclusion

A thorough understanding of the cross-reactivity profile of a carbonic anhydrase inhibitor or antibody is non-negotiable for advancing a candidate molecule through the development pipeline. By employing a multi-faceted approach that combines functional enzymatic assays, direct biophysical binding studies, and specific immunoassays, researchers can build a comprehensive and reliable dataset. This rigorous evaluation not only de-risks development by identifying potential off-target effects early but also provides a deeper understanding of the structure-activity relationship, paving the way for the design of next-generation, highly selective carbonic anhydrase-targeting therapeutics.

References

  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(27), 550-557. [Link]

  • Di Fiore, A., et al. (2006). Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib. Bioorganic & Medicinal Chemistry Letters, 16(2), 437-442. [Link]

  • Pfam. (n.d.). Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor Celecoxib (2aw1). [Link]

  • Kivela, A., et al. (2005). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II. Inflammation, 29(1), 24-29. [Link]

  • Al-Rashida, M., et al. (2013). Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer. Journal of Medicinal Chemistry, 56(8), 3427-3431. [Link]

  • Reichert, V. (n.d.). Application Note #2 - Surface Plasmon Resonance. [Link]

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. [Link]

  • Vaglica, V., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]

  • Di Mola, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7040-7055. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Bio-Rad. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. [Link]

  • Affinité Instruments. (2020). Advantages of SPR over ELISA. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • ResearchGate. (n.d.). Measuring the binding kinetics of small molecule ligands to carbonic anhydrase II (CAII). [Link]

  • Creative Biostructure. (n.d.). SPR, BLI and ELISA: Comparison of the Advantages and Disadvantages of Three Major Antibody Detection Methods. [Link]

  • Nicoya. (2025). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • HistologiX. (2025). How do I check if my monoclonal antibodies will cross-react?. [Link]

  • ResearchGate. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. [Link]

  • Sumitran-Holgersson, S., et al. (1998). The clinical importance of choosing the right assay for detection of HLA-specific donor-reactive antibodies. Transplantation Proceedings, 30(8), 4143-4145. [Link]

  • National Center for Biotechnology Information. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... [Link]

  • Gomboeva, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. [Link]

  • Nicoya Lifesciences. (2023). SPR vs. ELISA | Comparing techniques for biomolecular detection. [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. [Link]

  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • Rapid Novor. (2025). SPR vs. ELISA: SPR Guides Accurate ELISA Results. [Link]

  • Boster Bio. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Reithmeier, R. A. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13854. [Link]

  • Krall, N., et al. (2013). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science, 4(4), 1637-1645. [Link]

  • Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. [Link]

  • Angeli, A., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Journal of Medicinal Chemistry, 62(17), 8273-8285. [Link]

  • ResearchGate. (n.d.). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. [Link]

  • ABclonal. (n.d.). Anti-Carbonic anhydrase 2/CA2 Antibody (A92875). [Link]

  • ResearchGate. (n.d.). Western blot analysis of serum IgG immunoreactivity to CA isoenzymes.... [Link]

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Comparative

The Definitive Guide to Confirming Target Binding Modes: X-ray Crystallography vs. Emerging Structural Alternatives

In Structure-Based Drug Design (SBDD), identifying a hit compound is only the first step. Confirming the precise atomic binding mode of a ligand within the target protein's active site is the critical inflection point th...

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Author: BenchChem Technical Support Team. Date: March 2026

In Structure-Based Drug Design (SBDD), identifying a hit compound is only the first step. Confirming the precise atomic binding mode of a ligand within the target protein's active site is the critical inflection point that enables rational lead optimization. While Cryogenic Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy have made monumental strides, X-ray crystallography remains the undisputed "gold standard" for high-resolution, high-throughput binding mode confirmation[1].

As a Senior Application Scientist, I designed this guide to critically compare these structural modalities and provide a self-validating experimental blueprint for executing X-ray crystallographic binding studies.

Comparative Analysis of Structural Biology Modalities

To make informed decisions in a drug discovery pipeline, one must understand the biophysical trade-offs of each technique. The choice of modality is dictated by the target's size, flexibility, and the required throughput.

Quantitative Modality Comparison
FeatureX-ray CrystallographyCryo-EMNMR Spectroscopy
Resolution Limit Sub-1.0 Å to 3.0 Å (Atomic)1.2 Å to 4.0 Å (Near-atomic)Atomic (Ensemble models)
Protein Size Limit No theoretical upper limit; lower limit ~5 kDa>40 kDa (historically >250 kDa)<30-50 kDa (typically)
Sample State Crystalline solidVitrified ice (solution-like)Solution (native-like)
Throughput High (ideal for fragment screening)Low to MediumLow to Medium
Primary Strength Unmatched precision for ligand binding & water networksLarge complexes, membrane proteins (GPCRs), flexibilityDynamic conformational changes, weak affinity fragments
Primary Limitation Requires crystallization; static snapshotLower resolution for small proteins; high computational costStrict size limitations; complex data analysis
Causality in Modality Selection
  • X-ray Crystallography: Why does it remain the workhorse for SBDD? The answer lies in electron density precision. At resolutions <2.5 Å, crystallography allows medicinal chemists to definitively assign hydrogen bond directionality, identify critical bridging water molecules, and map halogen bonds[2]. Furthermore, once an apo-crystal system is established, the throughput of ligand soaking is unmatched, allowing for the rapid screening of hundreds of fragments or lead analogs[1].

  • Cryo-EM: The "resolution revolution" has positioned Cryo-EM as the premier tool for intractable targets, particularly large multi-protein complexes and integral membrane proteins like GPCRs[3]. Because it does not require a crystal lattice, it preserves the protein in a near-native vitrified state. However, for routine small-molecule binding mode confirmation in targets <50 kDa, Cryo-EM historically struggles with signal-to-noise ratios, making precise ligand orientation ambiguous compared to X-ray diffraction[2].

  • NMR Spectroscopy: NMR is uniquely capable of capturing the dynamic ensemble of protein states in solution. It is highly sensitive to subtle chemical shift perturbations, making it excellent for detecting ultra-weak binding events (e.g., millimolar affinity fragments). However, its strict size limitation (<50 kDa) and extensive data acquisition time relegate it to a complementary role rather than a primary high-throughput engine[1].

Experimental Workflow for X-ray Crystallography Binding Studies

Achieving a reliable binding mode requires a meticulously controlled workflow. The following protocol outlines the two primary methods for introducing ligands into protein crystals: Soaking and Co-crystallization.

G Target Target Protein Production (High Purity & Homogeneity) Apo Apo-Crystallization (Screening & Optimization) Target->Apo Structural readiness CoCryst Co-Crystallization (Low Solubility/Affinity) Target->CoCryst Pre-incubation Soaking Ligand Soaking (High-Throughput) Apo->Soaking Crystal harvesting Diffraction X-ray Diffraction (Synchrotron/In-house) Soaking->Diffraction Cryo-cooling CoCryst->Diffraction Cryo-cooling Density Electron Density Map (Phase Problem Solution) Diffraction->Density Data processing Model Binding Mode Confirmation (Atomic Resolution Model) Density->Model Refinement & Omit Map

Workflow of X-ray crystallography for protein-ligand binding mode confirmation.

Step-by-Step Methodology & Self-Validating Logic
Phase 1: Ligand Introduction Strategy
  • Ligand Soaking (Preferred for High-Throughput):

    • Protocol: Transfer pre-formed apo-crystals into a stabilizing drop containing the mother liquor supplemented with the ligand (typically 1-10 mM) and an organic solvent (e.g., 5-10% DMSO). Incubate for 1 to 24 hours.

    • Causality: Soaking relies on the solvent channels within the crystal lattice (typically 30-70% solvent content) to allow ligand diffusion into the active site.

    • Self-Validation: Always perform a parallel "mock soak" with the solvent (e.g., DMSO alone). This ensures the crystal lattice does not degrade from solvent shock and proves that solvent molecules do not artificially occupy the binding pocket, which could lead to false-positive density interpretation.

  • Co-Crystallization (For Flexible Targets or Insoluble Ligands):

    • Protocol: Pre-incubate the purified target protein with a molar excess of the ligand (3x to 10x) for 1-2 hours prior to setting up crystallization trials (e.g., vapor diffusion drops).

    • Causality: If ligand binding induces a massive conformational change (e.g., a "hinge-bending" domain closure), soaking will shatter the apo-crystal lattice due to steric clashes. Co-crystallization traps the protein in its thermodynamically stable bound state from the start.

    • Self-Validation: Confirm complex formation in solution prior to crystallization using orthogonal biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA). If the melting temperature ( Tm​ ) does not shift, the complex has not formed, and co-crystallization will likely fail.

Phase 2: Cryo-Protection and Data Collection
  • Cryo-cooling:

    • Protocol: Briefly transfer the crystal into a cryoprotectant solution (e.g., 20% glycerol, PEG 400, or ethylene glycol) before flash-freezing in liquid nitrogen (100 K).

    • Causality: Flash-freezing mitigates radiation damage from the high-intensity synchrotron X-ray beam. The cryoprotectant prevents the formation of crystalline ice, which would otherwise diffract X-rays and obscure the protein's diffraction pattern.

    • Self-Validation: Inspect the initial diffraction frames. Ice rings (prominent at 3.9 Å, 3.4 Å, etc.) indicate poor cryoprotection. Optimize the cryoprotectant concentration until the diffraction background is clear before proceeding with full data collection.

Phase 3: Phase Problem Solution and Model Refinement
  • Electron Density Generation & Ligand Modeling:

    • Protocol: Process diffraction data to obtain structure factor amplitudes ( Fo​ ). Use Molecular Replacement (MR) with the apo-structure to solve the phase problem and generate an initial electron density map.

    • Causality: The calculated phases from the apo-model are combined with the observed amplitudes to generate the map.

    • Self-Validation (Critical Step): To prevent "phase bias" (where the model mathematically forces the map to show a ligand that isn't actually there), you must calculate an Fo​−Fc​ omit map before placing the ligand into the model[1]. A strong positive density (>3 sigma) in the binding pocket of the omit map is the ultimate self-validating proof that the ligand is physically present in the crystal.

Overcoming Limitations and Future Perspectives

While X-ray crystallography provides unparalleled atomic precision, the strict requirement for cryogenic temperatures (100 K) can sometimes trap proteins in non-physiological, low-energy conformations, potentially masking alternate binding states or transient allosteric pockets[4].

To address this, the field is advancing toward Room Temperature (RT) Crystallography using X-ray Free-Electron Lasers (XFELs) and serial synchrotron crystallography[4]. By collecting data at ambient temperatures, researchers can observe the true conformational entropy of the binding pocket and characterize transient protein-ligand interactions that are otherwise frozen out during cryo-cooling. Furthermore, the integration of high-resolution X-ray data with Cryo-EM envelopes is proving invaluable for complex macromolecules, bridging the gap between atomic precision and holistic structural context[2].

Conclusion

For the definitive confirmation of target binding modes, X-ray crystallography remains the apex technology in the drug discovery arsenal. By strictly adhering to self-validating protocols—such as rigorous omit map analysis, solvent-controlled mock soaks, and orthogonal biophysical validation—researchers can ensure that the atomic models guiding their medicinal chemistry efforts are both highly accurate and biologically relevant.

References

  • Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery - PMC (NIH). 2

  • Methods for Identifying Ligand Binding Sites in Drug Discovery - Drug Hunter. 1

  • Structure determination of GPCRs: Cryo-EM compared with X-ray crystallography - ResearchGate. 3

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC (NIH). 4

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Validation

A Comparative Analysis of Novel Carbohydrazides and Conventional Anticancer Agents: A Head-to-Head Guide for Drug Development Professionals

The relentless pursuit of more effective and selective cancer therapies is a cornerstone of modern biomedical research. While established chemotherapeutic agents remain integral to many treatment regimens, the quest for...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of more effective and selective cancer therapies is a cornerstone of modern biomedical research. While established chemotherapeutic agents remain integral to many treatment regimens, the quest for novel compounds with improved efficacy and reduced toxicity is paramount. Among the diverse scaffolds explored, carbohydrazide derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential as anticancer agents.[1][2][3][4] This guide provides a comprehensive, head-to-head comparison of newly developed carbohydrazides against well-known anticancer drugs, offering experimental data and methodological insights for researchers and drug development professionals.

Section 1: Deconstructing the Mechanisms of Action

A fundamental understanding of how these compounds exert their cytotoxic effects is crucial for rational drug design and development. This section dissects the established mechanisms of conventional drugs and explores the proposed pathways for novel carbohydrazides.

The Established Arsenal: Cisplatin and Doxorubicin

Cisplatin and Doxorubicin are two of the most widely used chemotherapeutic agents, each with a distinct, yet powerful, mechanism of action.

  • Cisplatin: This platinum-based drug primarily functions by forming covalent adducts with DNA.[5] Upon entering a cell, where the chloride concentration is low, the chloride ligands are replaced by water molecules in a process called aquation.[5] This activated form of cisplatin then binds to the N7 position of purine bases, predominantly guanine, creating intra-strand and inter-strand crosslinks in the DNA.[6] These crosslinks distort the DNA helix, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[7][8][9]

  • Doxorubicin: As an anthracycline antibiotic, Doxorubicin boasts a multi-pronged attack on cancer cells.[] Its primary mechanisms include:

    • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA and RNA synthesis.[11][12][13]

    • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA strand breaks that are irreparable.[][11][14]

    • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes, further contributing to its cytotoxicity.[][12][13]

Known_Anticancer_Drug_Mechanisms cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin Cisplatin Cisplatin Aquation Aquation in Cytoplasm Cisplatin->Aquation DNA_Binding Binds to DNA (N7 of Guanine) Aquation->DNA_Binding DNA_Adducts Intra- and Inter-strand Crosslinks DNA_Binding->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Cis Apoptosis Cell_Cycle_Arrest->Apoptosis_Cis Doxorubicin Doxorubicin Intercalation DNA Intercalation Doxorubicin->Intercalation Topo_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Strand_Breaks DNA Strand Breaks Intercalation->DNA_Strand_Breaks Topo_Inhibition->DNA_Strand_Breaks Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis_Dox Apoptosis DNA_Strand_Breaks->Apoptosis_Dox Oxidative_Stress->Apoptosis_Dox

Caption: Mechanisms of Cisplatin and Doxorubicin.
The New Contenders: Novel Carbohydrazide Derivatives

Carbohydrazides are a versatile class of organic compounds characterized by a central carbonyl group flanked by two hydrazine-like moieties. Their derivatives have demonstrated a broad spectrum of biological activities, including notable anticancer effects.[1][4] While the precise mechanism can vary based on the specific substitutions, several common themes have emerged from recent studies:

  • Induction of Apoptosis: A primary mechanism for many carbohydrazide derivatives is the induction of apoptosis. Studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis, often indicated by an increased Bax/Bcl-2 ratio and cleavage of caspase-3.[15][16]

  • Cell Cycle Arrest: Similar to conventional drugs, novel carbohydrazides can halt the cell cycle at various phases. For instance, some derivatives have been shown to cause an accumulation of cells in the G0/G1 or sub-G1 phase, preventing them from proceeding to the DNA synthesis (S) phase.[15][17][18]

  • Kinase Inhibition: Some carbohydrazide-based compounds, particularly hydrazones, are designed to act as kinase inhibitors. By binding to the active sites of protein kinases that are crucial for cancer cell proliferation and survival, they can block downstream signaling pathways.[17][19] For example, some have been investigated as potential inhibitors of platelet-derived growth factor receptor A (PDGFRA).[17][20]

Carbohydrazide_Mechanism cluster_effects Cellular Effects cluster_outcomes Downstream Outcomes Carbohydrazide Novel Carbohydrazide Derivative Kinase_Inhibition Kinase Inhibition (e.g., PDGFRA) Carbohydrazide->Kinase_Inhibition Mitochondrial_Pathway Mitochondrial Pathway Activation Carbohydrazide->Mitochondrial_Pathway Cell_Cycle_Block Cell Cycle Checkpoint Activation Carbohydrazide->Cell_Cycle_Block Proliferation_Inhibition Inhibition of Proliferation Kinase_Inhibition->Proliferation_Inhibition Apoptosis Induction of Apoptosis (↑ Bax/Bcl-2, ↑ Caspase-3) Mitochondrial_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 Phase) Cell_Cycle_Block->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Proliferation_Inhibition->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death MTT_Assay_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 treat 3. Treat with compounds (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate 3-4h for formazan formation add_mtt->incubate3 solubilize 7. Solubilize formazan crystals (DMSO) incubate3->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance analyze 9. Calculate % viability and IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. [21][22] Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. [23]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells. [22] Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with the compounds at the desired concentration (e.g., 2 x IC50) for the specified time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension. [23]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Annexin_V_PI_Workflow start Start treat_cells 1. Treat cells with compounds start->treat_cells harvest 2. Harvest adherent and floating cells treat_cells->harvest wash 3. Wash cells with cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate 6. Incubate 15-20 min in the dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of their distribution throughout the cell cycle phases. Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase will have intermediate fluorescence.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described previously.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate for at least 2 hours at 4°C (or overnight at -20°C). [24][25]5. Rehydration: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA. [24]7. PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use cell cycle analysis software to model the G0/G1, S, and G2/M populations.

Cell_Cycle_Workflow start Start treat_cells 1. Treat cells with compounds start->treat_cells harvest 2. Harvest ~1x10^6 cells treat_cells->harvest fix 3. Fix in ice-cold 70% ethanol harvest->fix wash 4. Rehydrate and wash with PBS fix->wash rnase 5. Treat with RNase A wash->rnase stain 6. Stain with Propidium Iodide rnase->stain analyze 7. Analyze by Flow Cytometry and model cell cycle phases stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis via PI staining.

Section 4: Discussion and Future Outlook

The head-to-head comparison reveals that novel carbohydrazide derivatives represent a highly promising frontier in anticancer drug discovery. The experimental data indicates that specific derivatives can achieve potency that rivals or even surpasses that of established drugs like Doxorubicin in certain cancer cell lines. [16][26]A significant potential advantage lies in their selectivity; several studies have noted that potent carbohydrazides exhibit lower cytotoxicity against normal cells, suggesting a wider therapeutic window and potentially fewer side effects compared to conventional chemotherapy. [15][17][18] The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and targeted kinase inhibition, provide multiple avenues for therapeutic intervention. This versatility may also offer opportunities to overcome the drug resistance mechanisms that often plague traditional chemotherapies.

However, the journey from a promising in vitro compound to a clinical therapeutic is long and arduous. The compelling in vitro results presented here must be validated through rigorous preclinical and clinical development. Future research should focus on:

  • In Vivo Efficacy: Assessing the antitumor activity of lead compounds in animal models is a critical next step. Studies in mice have already shown that some hydrazide derivatives can significantly hinder tumor growth. [15][18]* Pharmacokinetics and ADME-Tox Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of these compounds is necessary to assess their drug-like properties.

  • Mechanism Elucidation: Further investigation into the precise molecular targets and signaling pathways affected by these compounds will enable more rational drug design and the identification of predictive biomarkers.

Conclusion

Novel carbohydrazide derivatives have demonstrated exceptional promise as a new generation of anticancer agents. Their high potency, selectivity, and diverse mechanisms of action position them as strong candidates for further development. While they are not yet a replacement for established drugs like Cisplatin and Doxorubicin, the compelling preclinical data warrants significant investment in their continued investigation. For researchers in the field, the carbohydrazide scaffold offers a fertile ground for the discovery and development of more effective and safer cancer therapies.

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  • Creative Biolabs. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Tummala, R., et al. (2022).
  • Kelland, L. (2003). Biochemical Modulation of Cisplatin Mechanisms of Action: Enhancement of Antitumor Activity and Circumvention of Drug Resistance.
  • Dasari, S., & Tchounwou, P. B. (2019).
  • Khan, M. A., et al. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. IntechOpen.
  • DeVita, V. T., & Chu, E. (2023). Cisplatin.
  • Wikipedia. Doxorubicin. Wikipedia.
  • Swamy, M. K., & Bhaskar, K. (2022).
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Krishan, A. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Zureigat, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH.
  • PharmGKB. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx.
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
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  • Fesharaki, S. S., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.
  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
  • Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PMC.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Foroumadi, A., & Asadipour, A. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Salimimona, et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Onyeyilim, I. N., et al. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Onyeyilim, I. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Bentham Science.
  • Horvath, O., & Marques, S. M. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
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  • Salimimona, et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells.
  • Schepisi, G., et al. (2024). A Head-to-Head Comparison of the First-Line Treatments for Locally Advanced or Metastatic Urothelial Cancer: Is There Still a Role for Chemotherapy? MDPI.
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Comparative

Pharmacokinetic comparison of novel sulfonamide drug candidates

Title: Pharmacokinetic Comparison of Novel Sulfonamide Drug Candidates: A Comprehensive ADME Guide 1. Introduction Sulfonamides represent one of the oldest classes of antimicrobial agents, traditionally functioning as co...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Comparison of Novel Sulfonamide Drug Candidates: A Comprehensive ADME Guide

1. Introduction Sulfonamides represent one of the oldest classes of antimicrobial agents, traditionally functioning as competitive inhibitors of dihydropteroate synthetase. However, modern medicinal chemistry has repurposed the sulfonamide pharmacophore to target diverse pathophysiological mechanisms, including NLRP3 inflammasome activation[1][2], T-type calcium channels[3], and ferroptosis. As these novel candidates transition from in vitro discovery to in vivo validation, their pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiles become the primary bottleneck. This guide provides an objective comparison of the PK properties of emerging sulfonamide candidates against classical baselines, detailing the experimental workflows required for rigorous evaluation.

2. Mechanistic Innovations & Pathway Targeting Unlike traditional antimicrobial sulfonamides, novel derivatives like 15z and S-9 act as direct inhibitors of the NLRP3 inflammasome[1][2]. The inflammasome requires a two-step activation process: a priming signal (e.g., LPS) and an activation signal (e.g., ATP). Novel sulfonamides physically bind to the NLRP3 protein, preventing its oligomerization and the subsequent cleavage of Caspase-1, thereby halting IL-1β maturation and pyroptosis[1].

NLRP3_Pathway LPS Priming Signal (LPS) NLRP3 NLRP3 Assembly LPS->NLRP3 Upregulates ATP Activation Signal (ATP) ATP->NLRP3 Triggers Caspase Caspase-1 Cleavage NLRP3->Caspase IL1B IL-1β Release & Pyroptosis Caspase->IL1B Sulfonamide Novel Sulfonamides (e.g., 15z, S-9) Sulfonamide->NLRP3 Direct Binding & Inhibition

Fig 1: Mechanism of novel sulfonamides inhibiting the NLRP3 inflammasome pathway.

3. Comparative Pharmacokinetics (ADME) The transition from traditional to novel sulfonamides often involves overcoming poor aqueous solubility and rapid clearance. For instance, the introduction of a C8-methyl sulfonamide moiety in bicyclic 2-pyridone derivatives significantly improved solubility and Caco-2 permeability, shifting the compounds from Biopharmaceutical Classification System (BCS) Class IV to Class II, and achieving an oral bioavailability of 41%[4]. Similarly, the optimization of ABT-639, a T-type calcium channel blocker, focused on reducing cLogP to enhance metabolic stability and absorption[3].

Table 1: Pharmacokinetic Comparison of Novel vs. Traditional Sulfonamides (Rodent Models)

CompoundTarget/ClassRoute (Dose)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)CL (mL/min/kg)Bioavailability (F%)
Sulfadiazine (SDZ) [5]AntimicrobialIV (33.3 mg/kg)N/A~277,0003.2 - 14.20.3 - 1.7~47 - 80%
Compound 15z [1]NLRP3 InhibitorIV (1 mg/kg)218.96212.821.578.41N/A
Compound S-9 [2]NLRP3/PKRPO (28 mg/kg)Dose-dep.Dose-dep.~2.0 - 4.0ModerateHigh
ABT-639 (Lead 3) [3]Cav3.2 BlockerIV (5 μmol/kg)N/AN/A0.3127.629%
C8-Methyl Analog 30 [4]Chlamydia InhibitorPO (10 mg/kg)HighHighProlongedLow41%

Data Interpretation & Causality:

  • Clearance (CL) and Half-life (t1/2): Compound 15z exhibits a relatively high clearance rate (78.41 mL/min/kg) and a short half-life (1.5 h) despite high in vitro plasma stability[1]. This discrepancy suggests rapid tissue distribution or unmeasured hepatic extraction in vivo.

  • Bioavailability (F%): The structural rigidity and lipophilicity of novel adamantyl or bicyclic sulfonamides often hinder oral absorption. However, targeted substitutions (like the methyl sulfonamide in Analog 30) disrupt crystal lattice packing, lowering melting points and drastically improving aqueous dissolution and subsequent oral bioavailability[4].

4. Experimental Methodologies: In Vivo PK Profiling To ensure self-validating and reproducible pharmacokinetic data, the following protocol outlines the gold-standard approach for evaluating novel sulfonamides in rodent models.

Step-by-Step Protocol: Rodent Pharmacokinetic Assessment

  • Animal Preparation & Fasting: Use male Sprague-Dawley (SD) rats (200 ± 20 g). Fast the animals for 12 hours prior to dosing while maintaining free access to water[1].

    • Causality: Fasting minimizes the variability in absorption caused by gastric emptying rates and food-drug interactions, ensuring baseline consistency for oral (PO) cohorts.

  • Formulation & Administration:

    • IV Dosing: Dissolve the sulfonamide in a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to ensure complete solubilization. Administer via tail vein injection (e.g., 1 mg/kg)[1].

    • PO Dosing: Suspend in 0.5% methylcellulose or a similar vehicle. Administer via oral gavage.

  • Serial Blood Sampling: Collect 300 μL of blood from the carotid sinus or jugular vein catheter at precise time points: 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1].

    • Causality: The dense early sampling captures the distribution phase (alpha phase) and Cmax, while the extended 24-hour sampling accurately defines the elimination phase (beta phase) and terminal half-life.

  • Sample Processing: Immediately transfer blood to tubes containing heparin sodium. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store at −80°C[1].

    • Causality: Heparin prevents coagulation, and rapid cooling halts ex vivo enzymatic degradation of the drug.

  • Protein Precipitation & Extraction: Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound sulfonamides into the supernatant for accurate total drug quantification.

  • LC-MS/MS Analysis: Inject the supernatant into a validated LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters (AUC, t1/2, CL, Vd) using non-compartmental analysis software (e.g., Phoenix WinNonlin)[1][2].

PK_Workflow Dosing 1. Administration (IV/PO in Rats) Sampling 2. Serial Blood Sampling (0-24h) Dosing->Sampling Plasma 3. Centrifugation & Plasma Isolation Sampling->Plasma Extraction 4. Protein Precipitation (ACN) Plasma->Extraction Analysis 5. LC-MS/MS Quantification Extraction->Analysis Calculation 6. NCA Parameter Calculation Analysis->Calculation

Fig 2: Standardized in vivo pharmacokinetic experimental workflow for novel drug candidates.

5. Conclusion The evolution of sulfonamides from simple antimicrobials to complex, targeted inhibitors (e.g., NLRP3, Cav3.2) necessitates rigorous pharmacokinetic optimization. While compounds like 15z show exceptional in vitro potency, their in vivo efficacy is heavily dictated by clearance rates and volume of distribution[1]. Future drug development must balance pharmacodynamic specificity with structural modifications—such as methyl sulfonamide substitutions—that enhance metabolic stability and bioavailability[3][4].

References

  • Discovery of Novel 2,3-Dihydro-1H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Publishing.[Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC - NIH.[Link]

  • Pharmacokinetics of Sulfadiazine in Pigs. Universität Osnabrück.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

Essential Safety and Handling Guide for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational proc...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles for related chemical classes to ensure the highest level of laboratory safety. Given the compound's structure, which incorporates both a sulfonylpiperidine moiety and a carbohydrazide functional group, a cautious approach is warranted, assuming potential hazards from both pharmacophores.

Hazard Assessment and Engineering Controls

The toxicological properties of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide have not been extensively documented. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups: hydrazides and sulfonylpiperidines. Hydrazine and its derivatives are known for their potential high toxicity, including carcinogenicity, and corrosivity.[1][2][3][4] Substituted piperidines can also exhibit a range of toxicological effects.

Primary Engineering Control: Chemical Fume Hood

All handling of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, including weighing, dissolution, and transfers, must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[1][3] The work area should be clearly designated for hazardous chemical use, and access should be restricted to authorized personnel.[1]

Emergency Equipment

A safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[2] All personnel should be trained in their proper use.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.

Body PartRequired PPEMaterial/StandardRationale
Hands Double-gloving with chemical-resistant glovesNitrile or NeopreneTo prevent skin contact with a potentially toxic and sensitizing compound.[2][3] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eyes & Face Chemical splash goggles and a full-face shieldANSI Z87.1 compliantTo protect against splashes and aerosols that could cause serious eye damage.[5] A face shield offers broader protection for the entire face.[2][3]
Body Flame-resistant laboratory coat100% cotton or specialized flame-resistant fabricTo protect against splashes and spills of the chemical.[2] A flame-resistant coat is prudent given the lack of specific flammability data.[4]
Respiratory As determined by risk assessmentNIOSH-approved respiratorWhile a fume hood is the primary control, a risk assessment may indicate the need for respiratory protection, especially for spill cleanup or if there's a potential for generating aerosols.[2][6][7]
Feet Closed-toe shoesLeather or chemical-resistant materialTo protect feet from spills and falling objects.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.

Pre-Handling Procedures
  • Designate a Work Area: Clearly mark the designated area within the fume hood for handling the compound.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weighing paper, and waste containers, and place them inside the fume hood before starting work.[1]

  • Prepare for Spills: Ensure a chemical spill kit compatible with hydrazide compounds is readily available.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide on weighing paper or in a tared container within the fume hood. Avoid creating dust.[9]

  • Dissolution/Reaction: If dissolving or reacting the compound, add the solvent or other reagents slowly to the vessel containing the compound. Keep the container covered as much as possible.

  • Post-Handling: After completing the work, decontaminate any surfaces and equipment. Wash hands thoroughly after removing gloves.[8]

Disposal Plan

All waste generated from handling 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Do not mix with incompatible waste streams.

  • Empty Containers: The original container of the compound should be disposed of as hazardous waste.[4]

The following diagram illustrates the general workflow for safe handling and disposal.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_transfer Transfer/Dissolve handling_weigh->handling_transfer cleanup_decon Decontaminate Surfaces and Equipment handling_transfer->cleanup_decon cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decon->cleanup_waste end end cleanup_waste->end End of Process

Caption: Workflow for handling 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.[11] Do not attempt to clean up a large spill without proper training and equipment.

The following diagram outlines the immediate response to an emergency.

Emergency Response Protocol cluster_response Immediate Actions cluster_containment Spill Containment (Trained Personnel Only) start Exposure or Spill Occurs response_evacuate Evacuate Area (if necessary) start->response_evacuate response_first_aid Administer First Aid start->response_first_aid contain_ppe Don Emergency PPE start->contain_ppe response_evacuate->response_first_aid response_notify Notify Supervisor and Emergency Services response_first_aid->response_notify end end response_notify->end Follow Institutional Procedures contain_absorb Absorb Spill contain_ppe->contain_absorb contain_dispose Collect for Hazardous Disposal contain_absorb->contain_dispose

Caption: Emergency response flowchart for incidents involving the compound.

References

  • Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem. (n.d.).
  • Hydrazine - Risk Management and Safety. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 23).
  • Performance Chemicals Hydrazine - Arxada. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. (n.d.).
  • Safety Data Sheet - Aaron Chemicals. (2024, November 1).
  • Hydrazine, N-BOC, N'-CBZ protected - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2010, October 25).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 30).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Data Sheet - ChemScene. (2024, January 23).
  • Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015. (2015, October 29).
  • 2 - SAFETY DATA SHEET. (2005, September 26).
  • Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2025, September 23).
  • Hydrazine. (n.d.).

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